Lucidenic Acid C
Description
isolated from fruiting bodies of Ganoderma lucidum; structure in first source
Properties
Molecular Formula |
C27H42O6 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-[(3S,7S,10S,11S,13R,14R,17S)-3,7,11-trihydroxy-4,4,10,13,14-pentamethyl-15-oxo-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H42O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-19,28-30H,7-13H2,1-6H3,(H,32,33)/t14?,15-,16-,17-,18?,19-,25-,26+,27-/m0/s1 |
InChI Key |
WYUGOKWLBXFMGU-CGAVQWHESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Lucidenic Acid C: A Technical Guide to its Discovery, Isolation, and Characterization from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lucidenic Acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its potential therapeutic properties. First discovered in 1984, this compound has demonstrated a range of biological activities, including cytotoxic, anti-proliferative, and anti-invasive effects on various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed methodologies and quantitative data to support further research and development.
Discovery and Significance
This compound was first isolated from the fruiting bodies of Ganoderma lucidum in 1984, as part of a broader effort to identify the bioactive constituents of this revered medicinal mushroom.[1] With a molecular formula of C27H40O7, it belongs to the lucidenic acid group of triterpenoids, which are characterized by a C27 lanostane (B1242432) skeleton.[1] Research has shown that this compound exhibits notable biological activities, making it a compound of interest for oncological and other therapeutic research.
Experimental Protocols
Extraction of Triterpenoids from Ganoderma lucidum
The initial step in isolating this compound involves the extraction of total triterpenoids from the fruiting bodies or spores of Ganoderma lucidum. Various solvents have been utilized for this purpose, with ethanol (B145695), methanol, and chloroform (B151607) being the most common.
General Protocol for Ethanolic Extraction:
-
Preparation of Material: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered mushroom is then subjected to extraction with ethanol (typically 80-95%) at an elevated temperature (e.g., 80°C) for a specified duration. This process is often repeated multiple times to ensure maximum yield.
-
Filtration and Concentration: The resulting extract is filtered to remove solid residues. The solvent is then removed under vacuum using a rotary evaporator to yield a crude triterpenoid extract.
Isolation and Purification of this compound
The purification of this compound from the crude triterpenoid extract is typically achieved through chromatographic techniques, most notably semi-preparative High-Performance Liquid Chromatography (HPLC).
Semi-Preparative Reversed-Phase HPLC Protocol:
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A gradient system of an organic solvent (e.g., acetonitrile (B52724) or methanol) and acidified water (e.g., with 0.1% acetic acid) is used to elute the compounds. The specific gradient profile will depend on the complexity of the extract and the desired purity.
-
Detection: A UV detector is used to monitor the elution of compounds, typically at a wavelength of 252 nm for triterpenoids.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Crystallization: The collected fractions are concentrated, and the purified this compound can be obtained through crystallization.
Workflow for Isolation and Purification of this compound:
Caption: Experimental workflow for the extraction and purification of this compound.
Structural Elucidation
The confirmation of the chemical structure of isolated this compound is performed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the precise arrangement of atoms within the molecule.
Quantitative Data
Yield of this compound
The yield of this compound can vary depending on the strain of Ganoderma lucidum and the extraction and purification methods employed.
| Source Material | Yield of this compound | Reference |
| Ganoderma lucidum (Strain YK-02) Fruiting Bodies | 659 mg per 1 kg | [Weng et al., 2007] |
Bioactivity of this compound
This compound has demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines.
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| A549 (Human lung adenocarcinoma) | Anti-proliferative | 52.6 - 84.7 µM | [Chen et al., 2017] |
| COLO205 (Human colon cancer) | Cytotoxicity | Not as potent as Lucidenic Acids A & B | [Lin et al., 2003] |
| HepG2 (Human hepatoma) | Cytotoxicity | Not as potent as Lucidenic Acids A & B | [Lin et al., 2003] |
| HepG2 (Human hepatoma) | Anti-invasive | Significant inhibition at 50 µM | [Weng et al., 2007] |
| HL-60 (Human promyelocytic leukemia) | Cytotoxicity | Not as potent as Lucidenic Acids A & B | [Lin et al., 2003] |
Signaling Pathways
Lucidenic acids, including this compound, have been shown to exert their anti-invasive effects by modulating key signaling pathways involved in cancer progression. The primary mechanism identified is the inhibition of the MAPK/ERK signaling pathway.
Signaling Pathway of this compound in Inhibiting Cancer Cell Invasion:
Caption: this compound inhibits the MAPK/ERK signaling pathway.
This inhibition of ERK1/2 phosphorylation leads to a reduction in the DNA-binding activities of the transcription factors AP-1 and NF-κB. Consequently, the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion and metastasis, is downregulated.
Conclusion
This compound stands out as a promising natural compound from Ganoderma lucidum with well-documented anti-cancer properties. This guide provides a foundational understanding of its discovery, methods for its isolation and purification, and insights into its mechanism of action. The detailed protocols and quantitative data presented herein are intended to facilitate further research into the therapeutic potential of this compound and to support the development of novel anti-cancer agents. Further investigation into its specific molecular targets and in vivo efficacy is warranted.
References
Chemical structure and properties of Lucidenic Acid C
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activities of Lucidenic Acid C, a tetracyclic triterpenoid (B12794562) of significant interest.
This compound is a natural compound isolated from the fungus Ganoderma lucidum, a mushroom with a long history of use in traditional medicine.[1][2] As a member of the lucidenic acid family, it possesses a C27 lanostane (B1242432) skeleton and is distinguished by specific hydroxyl and keto group substitutions.[3] This guide summarizes the current scientific understanding of this compound, with a focus on its chemical characteristics, known biological effects, and the experimental methodologies used in its study.
Chemical Structure and Properties
This compound is a tetracyclic triterpenoid with a complex stereochemistry.[3] Its structural elucidation has been accomplished through various spectroscopic methods.[4][5]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4R)-4-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Molecular Formula | C₂₇H₄₀O₇ |
| CAS Number | 95311-96-9 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 476.6 g/mol |
| Melting Point | 199-200 °C |
| Optical Rotation | [α]²⁴D +140° (c, 0.2 in MeOH) |
| Solubility | Triterpenoids like this compound generally exhibit low aqueous solubility but are soluble in organic solvents such as ethanol (B145695), methanol, and acetonitrile (B52724).[6][7] Specific quantitative solubility data for this compound in a range of solvents is not readily available in the literature. |
Note: The melting point and optical rotation data are from a single source and may vary depending on the purity and crystalline form of the compound.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with its anti-cancer and anti-invasive properties being the most studied.
Anti-Cancer and Anti-Invasive Effects
This compound exhibits cytotoxic effects against several human cancer cell lines.[8] Furthermore, it has been shown to inhibit the invasion of cancer cells, a critical step in metastasis.[2][8] This anti-invasive effect is associated with the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix.[8][9]
The following table summarizes the reported cytotoxic activities of this compound.
| Cell Line | Cancer Type | IC₅₀ Value |
| A549 | Human Lung Adenocarcinoma | 52.6 - 84.7 µM[3][8] |
| COLO205 | Colon Cancer | Less potent than Lucidenic Acids A and B[8] |
| HepG2 | Liver Cancer | Less potent than Lucidenic Acids A and B[8] |
| HL-60 | Leukemia | Less potent than Lucidenic Acids A and B[8] |
Proposed Signaling Pathway for Anti-Invasive Activity
While the precise signaling cascade for this compound is still under investigation, studies on the closely related and more potent Lucidenic Acid B provide a likely model. Phorbol-12-myristate-13-acetate (PMA) is a known inducer of cancer cell invasion and upregulates MMP-9 expression. Lucidenic Acid B has been shown to counteract this effect by inhibiting the MAPK/ERK signaling pathway.[10][11][12] This inhibition prevents the phosphorylation of ERK1/2, which in turn reduces the DNA-binding activities of the transcription factors NF-κB and AP-1.[10][12] As these transcription factors are essential for the expression of the MMP-9 gene, their inactivation leads to a decrease in MMP-9 production and a subsequent reduction in cancer cell invasion.[10] Given that this compound also inhibits PMA-induced MMP-9 activity, it is hypothesized to act through a similar mechanism.[4]
Experimental Protocols
The isolation and analysis of this compound from Ganoderma lucidum involves a multi-step process. The following sections outline a general methodology based on published literature.
Isolation and Purification of this compound
The following workflow provides a general overview of the isolation and purification process for lucidenic acids.
Methodology:
-
Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum (10 kg) are extracted with 95% ethanol (20 L) at 80°C for a specified duration, and this process is repeated multiple times.[13]
-
Concentration: The ethanol extracts are combined, filtered, and the solvent is removed under reduced pressure to yield a crude extract.[13]
-
Initial Fractionation: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform and acetone to separate the components based on polarity.[13]
-
Fine Purification: Fractions containing lucidenic acids are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[4][13] A C18 column is commonly used with a gradient mobile phase, such as acetonitrile and aqueous acetic acid.[13]
-
Crystallization: The purified fractions of this compound can be crystallized to obtain the pure compound.[4]
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
System: HPLC with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm).[13]
-
Mobile Phase: A step gradient of acetonitrile and 0.1% aqueous acetic acid.[13]
-
Detection: UV detection at 252 nm, as this is a common wavelength for the analysis of ganoderic and lucidenic acids.[14]
-
Quantification: Quantification can be achieved by creating a standard curve with a purified this compound reference standard.
Spectroscopic Analysis:
The identification and structural confirmation of this compound rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.[4][15]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[4][13]
-
Infrared (IR) Spectroscopy: Used to identify the presence of functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) groups.[15]
While the use of these techniques for the identification of this compound is documented, the complete raw spectral data is dispersed throughout various research articles and is not compiled in a single public repository.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-cancer and anti-invasive properties. Its mechanism of action is thought to involve the inhibition of the MAPK/ERK signaling pathway, leading to the downregulation of MMP-9. However, further research is needed to fully elucidate its specific molecular targets and signaling pathways. The development of more efficient and scalable methods for its isolation and purification will be crucial for advancing its study and potential therapeutic applications. Additionally, comprehensive studies on its pharmacokinetics, pharmacodynamics, and in vivo efficacy are warranted to translate the current in vitro findings into potential clinical benefits.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. mdpi.com [mdpi.com]
- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. scielo.br [scielo.br]
The Architecture of a Bioactive Triterpenoid: An In-depth Technical Guide to the Biosynthesis of Lucidenic Acid C in Ganoderma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Lucidenic Acid C, a significant bioactive triterpenoid (B12794562) produced by fungi of the Ganoderma genus. Drawing upon current scientific literature, this document details the enzymatic cascade from fundamental precursor molecules to the final complex structure of this compound. It includes quantitative data on related compounds, detailed experimental protocols for pathway elucidation, and visual representations of the core biochemical processes.
Introduction to this compound and its Significance
Lucidenic acids are a class of C27 lanostane-type triterpenoids isolated from various Ganoderma species, most notably Ganoderma lucidum.[1][2] These compounds are structurally related to ganoderic acids (C30 triterpenoids) and are biosynthesized through similar pathways. This compound, specifically, has garnered interest for its potential pharmacological activities.[3][4] Understanding its biosynthesis is crucial for optimizing its production through biotechnological approaches, including metabolic engineering and synthetic biology, for therapeutic applications.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the universal precursor of isoprenoids, acetyl-CoA, and proceeds through the mevalonate (B85504) (MVA) pathway to produce lanosterol (B1674476). Lanosterol then undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to yield the diverse array of triterpenoids found in Ganoderma. While the complete enzymatic sequence for this compound is still under active investigation, a putative pathway can be constructed based on the well-established biosynthesis of ganoderic acids and other lucidenic acids.
The initial steps of the pathway leading to the synthesis of the triterpenoid precursor, lanosterol, are well-characterized. Key enzymes in this upstream pathway include HMG-CoA reductase (HMGR) and lanosterol synthase (LS).[1][5] Overexpression of genes encoding these enzymes has been shown to increase the overall flux towards triterpenoid biosynthesis.[5]
Following the formation of lanosterol, a series of oxidative reactions, including hydroxylations and carboxylations, are carried out by various cytochrome P450 enzymes.[6][7] While the specific CYPs involved in the biosynthesis of this compound have not been definitively identified, several candidates have been characterized in the context of ganoderic acid formation.[7][8] It is hypothesized that a specific combination of these or other, yet uncharacterized, CYPs is responsible for the precise modifications on the lanosterol backbone that lead to the formation of this compound.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.
Quantitative Data on Lucidenic and Ganoderic Acids
While specific quantitative data on the biosynthetic flux towards this compound is limited, several studies have reported the concentrations of various lucidenic and ganoderic acids in Ganoderma lucidum extracts. This data provides a valuable reference for the natural abundance of these compounds and can serve as a benchmark for metabolic engineering efforts.
| Compound | Source | Concentration (µg/g dry weight) | Reference |
| Lucidenic acid A | G. lucidum (Wild) | 131.29 ± 1.31 | [9] |
| Lucidenic acid N | G. lucidum (Wild) | 30.25 - 121.00 | [9] |
| Lucidenic acid E2 | G. lucidum (Wild) | 29.75 - 119.00 | [9] |
| Ganoderic acid A | G. lucidum (Wild) | Not specified | [10] |
| Ganoderic acid B | G. lucidum | Marker Compound | [10] |
| Ganoderic acid G | G. lucidum | Marker Compound | [10] |
Table 1: Quantitative Analysis of Triterpenoids in Ganoderma lucidum
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of Candidate Biosynthetic Genes
Objective: To identify and isolate the genes encoding the enzymes, particularly cytochrome P450s, involved in the conversion of lanosterol to this compound.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from Ganoderma lucidum mycelia or fruiting bodies actively producing triterpenoids. High-quality RNA is then used for first-strand cDNA synthesis using a reverse transcriptase.
-
Degenerate PCR and Genome Mining: Based on conserved motifs of known triterpenoid-biosynthetic CYPs, degenerate primers are designed to amplify candidate gene fragments from the cDNA library. Alternatively, the sequenced genome of Ganoderma lucidum can be mined for putative CYP genes.[11]
-
Full-Length cDNA Cloning: The full-length cDNA of candidate genes is obtained using Rapid Amplification of cDNA Ends (RACE) PCR.
-
Vector Construction: The full-length cDNA is cloned into an appropriate expression vector, such as a yeast expression vector (e.g., pYES2) for heterologous expression.
Caption: Workflow for identifying and cloning candidate biosynthetic genes.
Heterologous Expression and Functional Characterization of Enzymes
Objective: To express the candidate genes in a heterologous host and determine their enzymatic function in the biosynthesis of this compound.
Methodology:
-
Yeast Transformation: The expression vector containing the candidate gene is transformed into a suitable host strain of Saccharomyces cerevisiae.[8][12] Often, a strain engineered to overproduce lanosterol is used to provide the substrate.
-
Cultivation and Induction: The recombinant yeast is cultivated in an appropriate medium. Gene expression is induced according to the specific promoter used in the expression vector (e.g., galactose for the GAL1 promoter).
-
Metabolite Extraction: After a period of cultivation, the yeast cells and the culture medium are harvested. Metabolites are extracted using an organic solvent such as ethyl acetate.
-
Metabolite Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the products of the enzymatic reaction.[10][13] Comparison with an authentic standard of this compound is used for confirmation.
In Vitro Enzyme Assays
Objective: To confirm the specific enzymatic activity of the expressed protein and to determine its kinetic parameters.
Methodology:
-
Microsome Preparation: The recombinant yeast cells expressing the candidate CYP are lysed, and the microsomal fraction containing the membrane-bound CYP is isolated by ultracentrifugation.
-
Enzyme Reaction: The microsomal fraction is incubated with the substrate (e.g., lanosterol or a downstream intermediate) in a reaction buffer containing a cofactor, such as NADPH, and a cytochrome P450 reductase.[7]
-
Product Analysis: The reaction is quenched, and the products are extracted and analyzed by HPLC and LC-MS as described above.
Conclusion and Future Perspectives
This technical guide has outlined the current understanding of the biosynthetic pathway of this compound in Ganoderma. The pathway proceeds from acetyl-CoA via the mevalonate pathway to lanosterol, which is then modified by a series of cytochrome P450 enzymes. While the general framework is established, the specific enzymes responsible for the final steps in this compound formation remain to be definitively identified.
Future research should focus on the functional characterization of the numerous uncharacterized CYPs in the Ganoderma genome to pinpoint the specific enzymes of this pathway. The detailed experimental protocols provided herein offer a roadmap for researchers to undertake these investigations. A complete elucidation of the this compound biosynthetic pathway will not only advance our fundamental understanding of secondary metabolism in fungi but also pave the way for the high-level production of this and other valuable triterpenoids through metabolic engineering and synthetic biology approaches.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids [mdpi.com]
- 4. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum [mdpi.com]
- 7. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. opastpublishers.com [opastpublishers.com]
Pharmacological Profile of Lucidenic Acid C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucidenic Acid C is a tetracyclic triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. As a member of the lucidenic acid family, it has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-cancer properties. It includes a summary of quantitative data, detailed experimental protocols for key studies, and visualizations of associated signaling pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.
Pharmacological Activities
This compound has demonstrated a range of biological activities, with its anti-cancer effects being the most prominently studied. These activities include cytotoxicity against various cancer cell lines, inhibition of cell proliferation, and suppression of cancer cell invasion.
Anti-Cancer Activity
1.1.1 Cytotoxicity and Anti-Proliferative Effects
This compound exhibits cytotoxic effects against several human cancer cell lines, including colon carcinoma (COLO205), hepatocellular carcinoma (HepG2), and promyelocytic leukemia (HL-60).[1] While it is reported to be less potent than Lucidenic Acids A and B, it still contributes to the overall anti-cancer profile of Ganoderma lucidum extracts.[1] Furthermore, this compound has been shown to moderately inhibit the proliferation of human lung adenocarcinoma cells (A549).[1]
1.1.2 Anti-Invasive Effects
A significant aspect of the anti-cancer profile of this compound is its ability to inhibit cancer cell invasion. Studies have shown that at non-cytotoxic concentrations, this compound can significantly inhibit the invasion of HepG2 human hepatoma cells.[2][3] This anti-invasive activity is linked to the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a key step in cancer cell metastasis.[2][4]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
| Cell Line | Assay | Endpoint | Result | Reference |
| A549 (Human Lung Adenocarcinoma) | Cell Proliferation | IC50 | 52.6 - 84.7 µM | [1] |
| HepG2 (Human Hepatocellular Carcinoma) | Cell Invasion | Inhibition | Significant inhibition at 50 µM | [2][3] |
| COLO205 (Human Colon Carcinoma) | Cytotoxicity | Effect | Cytotoxic effect observed | [1] |
| HL-60 (Human Promyelocytic Leukemia) | Cytotoxicity | Effect | Cytotoxic effect observed | [1] |
Note: Specific IC50 values for cytotoxicity in COLO205 and HL-60 cell lines for this compound are not explicitly detailed in the reviewed literature, but it is noted to be less potent than Lucidenic Acids A and B.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability and proliferation.
3.1.1 Materials
-
Cancer cell lines (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
3.1.2 Procedure
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Invasion Assay (Matrigel Invasion Assay)
This assay assesses the invasive potential of cancer cells in vitro.
3.2.1 Materials
-
Cancer cell lines (e.g., HepG2)
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) to induce invasion
-
Matrigel-coated transwell inserts (8.0 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
3.2.2 Procedure
-
Rehydrate Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the transwell inserts, including different concentrations of this compound and a PMA control.
-
Add complete culture medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Quantify the results as the percentage of invasion relative to the control.
MMP-9 Activity Assay (Gelatin Zymography)
This technique is used to detect the activity of gelatinolytic MMPs, such as MMP-9.
3.3.1 Materials
-
Conditioned medium from cell cultures
-
SDS-PAGE gels co-polymerized with gelatin
-
Tris-Glycine SDS sample buffer (non-reducing)
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
3.3.2 Procedure
-
Collect conditioned medium from cancer cells treated with this compound and controls.
-
Mix the conditioned medium with non-reducing sample buffer.
-
Perform electrophoresis on a gelatin-containing polyacrylamide gel.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow MMPs to renature.
-
Incubate the gel in developing buffer to allow enzymatic degradation of the gelatin.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Zones of gelatin degradation by MMP-9 will appear as clear bands against a blue background.
-
Quantify the band intensity using densitometry.
Signaling Pathways and Mechanisms of Action
While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally and functionally similar Lucidenic Acid B provides strong evidence for a likely mechanism of action for its anti-invasive effects.[4][5][6][7] It is proposed that this compound exerts its anti-invasive properties through the inhibition of the MAPK/ERK signaling pathway, which in turn leads to the downregulation of the transcription factors NF-κB and AP-1.[4][6][7] This cascade ultimately results in the reduced expression of MMP-9.
A study on a lucidenic acid-rich extract also suggests a modulatory effect on the p38 and JNK MAP kinases.
Caption: Proposed signaling pathway for the anti-invasive effect of this compound.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for assessing the anti-cancer properties of this compound and the logical relationship between its activity and observed effects.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Logical relationship of this compound's activity.
Conclusion
This compound, a triterpenoid from Ganoderma lucidum, demonstrates notable anti-cancer properties, including cytotoxicity, anti-proliferative, and anti-invasive effects. The available data suggests that its mechanism of action for inhibiting cancer cell invasion is likely mediated through the suppression of the MAPK/ERK signaling pathway and the subsequent downregulation of MMP-9 expression. While further research is needed to fully elucidate its complete pharmacological profile and to determine its efficacy in vivo, this compound represents a promising natural compound for further investigation in the development of novel anti-cancer therapeutics. This guide provides a foundational resource for researchers and professionals in the field to build upon in their future studies.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Lucidenic Acid C: A Technical Overview of Preliminary Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Lucidenic acids, a class of lanostane-type triterpenoids isolated from Ganoderma lucidum, have garnered interest for their diverse pharmacological activities.[1][2] Among them, Lucidenic Acid C (LAC) has been identified as a bioactive constituent with potential anti-cancer properties.[3][4] While research into the specific mechanisms of lucidenic acids is still in a preliminary stage compared to the more extensively studied ganoderic acids, initial studies have begun to shed light on the cellular effects of this compound.[1][2] This document provides a technical guide to the early-stage research on the mechanism of action of this compound, summarizing key quantitative data, experimental protocols, and proposed cellular pathways.
Core Pharmacological Effects & Quantitative Data
Preliminary studies indicate that this compound exhibits several key anti-cancer effects, including cytotoxicity, anti-proliferative activity, and inhibition of cell invasion.[3][4] The potency of these effects has been quantified in various human cancer cell lines.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data from preliminary studies on this compound. For context, data for other lucidenic acids from the same studies are included where available.
| Pharmacological Effect | Cell Line | This compound | Notes | Reference |
| Anti-proliferative Activity (IC₅₀) | A549 (Human Lung Adenocarcinoma) | 52.6 - 84.7 µM | Moderate inhibitory activity observed. | [3] |
| Cytotoxicity | COLO205 (Colon), HepG2 (Liver), HL-60 (Leukemia) | Active, but less potent than Lucidenic Acids A and B. | Specific IC₅₀ values for this compound were not provided in this comparative study. | [3][4] |
| Anti-invasive Activity | HepG2 (Human Hepatoma) | Significant inhibition at 50 µM. | Activity was observed against PMA-induced invasion without affecting cell viability. | [4][5] |
Known Mechanisms of Action
While the precise signaling pathways for this compound are not fully elucidated, current research points towards two primary mechanisms: induction of cell cycle arrest and inhibition of cellular invasion.
Cell Cycle Arrest
Studies on various lucidenic acids have demonstrated an ability to induce cell cycle arrest, primarily at the G1 phase.[3][6][7] Treatment of HL-60 leukemia cells with a mixture of lucidenic acids, including C, resulted in an accumulation of cells in the G1 phase, suggesting an inhibitory effect on cell cycle progression.[6][7]
Caption: Logical diagram of this compound inducing G1 phase cell cycle arrest.
Inhibition of Cancer Cell Invasion
This compound has been shown to inhibit the invasion of human hepatoma (HepG2) cells.[5][8] This anti-invasive effect is linked to the inhibition of matrix metallopeptidase 9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, which is a key step in cancer cell metastasis.[4][5] Phorbol 12-myristate 13-acetate (PMA), a known tumor promoter, is often used experimentally to induce MMP-9 expression. This compound significantly inhibits this PMA-induced MMP-9 activity.[8]
Caption: Proposed anti-invasive mechanism of this compound via MMP-9 inhibition.
Experimental Protocols
The preliminary findings on this compound's mechanism of action are based on established in vitro assays. The following sections detail the methodologies for the key experiments cited.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic and anti-proliferative effects of a compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Cancer cell lines (e.g., A549, HL-60, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing MTT solution. The plate is incubated for 2-4 hours to allow formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content. A flow cytometer measures the fluorescence of a large population of cells, allowing for the generation of a histogram that reflects the distribution of cells in the cell cycle phases.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with this compound for a defined period.
-
Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The data is used to generate a histogram of DNA content versus cell count.
-
Analysis: The percentages of cells in the G1, S, and G2/M phases are quantified using cell cycle analysis software. An accumulation of cells in a specific phase indicates cell cycle arrest.[6][7]
-
Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells in vitro.
-
Principle: The assay uses a Boyden chamber insert with a porous membrane (e.g., 8 µm pores) coated with Matrigel, a basement membrane matrix. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells must degrade the Matrigel and migrate through the membrane pores towards the chemoattractant.
-
Protocol Outline:
-
Chamber Preparation: Matrigel-coated inserts are rehydrated.
-
Cell Seeding: Cancer cells (e.g., HepG2) are pre-treated with this compound (e.g., 50 µM) and a stimulant like PMA (e.g., 200 nM) and then seeded into the upper chamber in a serum-free medium.[8]
-
Incubation: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum). The chambers are incubated for a period like 24 hours.[5]
-
Cell Removal and Staining: Non-invasive cells on the top surface of the membrane are removed with a cotton swab. The cells that have invaded the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of invaded cells is counted under a microscope in several random fields. The results are expressed as the percentage of invasion relative to the control.
-
Caption: A typical experimental workflow for the Matrigel invasion assay.
References
- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lucidenic acid B induces apoptosis in human leukemia cells via a mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Anticancer Effects of Lucidenic Acid C: A Technical Guide
Abstract
Lucidenic acids, a class of lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[1] Among them, Lucidenic Acid C (LA-C) has demonstrated notable in vitro efficacy against various cancer cell lines. This technical guide provides a comprehensive overview of the current research on the in vitro anticancer effects of LA-C, focusing on its cytotoxic, anti-proliferative, and anti-invasive properties. Detailed experimental protocols, quantitative data summaries, and visualizations of the implicated signaling pathways are presented to serve as a resource for researchers, scientists, and professionals in drug development.
Cytotoxic and Anti-proliferative Effects
This compound exerts cytotoxic and anti-proliferative effects across a range of human cancer cell lines. Its efficacy is often compared with other lucidenic acids, such as A, B, and N.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological process, such as cell growth, by 50%.[2] The IC50 values for this compound and related lucidenic acids have been determined in various cancer cell lines, as summarized below.
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| This compound | A549 | Human Lung Adenocarcinoma | - | 52.6 - 84.7 | [3][4] |
| This compound | COLO205 | Colon Cancer | - | > Lucidenic Acids A & B | [1][3] |
| This compound | HepG2 | Hepatoma | - | > Lucidenic Acids A & B | [1][3] |
| This compound | HL-60 | Leukemia | - | > Lucidenic Acids A & B | [1][3] |
| Lucidenic Acid A | PC-3 | Prostate Cancer | - | 35.0 ± 4.1 | [1][3] |
| Lucidenic Acid A | HL-60 | Leukemia | 72 h | 61 | [1][3] |
| Lucidenic Acid A | COLO205 | Colon Cancer | 72 h | 154 | [1][3] |
| Lucidenic Acid A | HepG2 | Hepatoma | 72 h | 183 | [1][3] |
| Lucidenic Acid B | HL-60 | Leukemia | - | 45.0 | [1][3] |
| Lucidenic Acid B | HepG2 | Hepatoma | - | 112 | [1][3] |
| Lucidenic Acid N | HL-60 | Leukemia | - | 64.5 | [1][3] |
| Lucidenic Acid N | HepG2 | Hepatoma | - | 230 | [1][3] |
| Lucidenic Acid N | COLO205 | Colon Cancer | - | 486 | [1][3] |
Note: While specific IC50 values for this compound in COLO205, HepG2, and HL-60 cells are not detailed in the cited literature, it is noted to be less potent than Lucidenic Acids A and B in these lines.[1][3]
Mechanisms of Action
This compound employs multiple mechanisms to inhibit cancer cell growth and progression, including the induction of cell cycle arrest and the inhibition of cell invasion.
Induction of Cell Cycle Arrest
A key mechanism of action for several lucidenic acids is the disruption of the normal cell cycle progression in cancer cells.[5] Studies have shown that this compound, along with acids A and N, causes cell cycle arrest in the G1 phase in human leukemia HL-60 cells.[6][7][8] This arrest prevents the cells from entering the S phase, thereby halting DNA replication and proliferation.
Anti-Invasive Effects
Cancer cell invasion is a critical step in metastasis. This compound has been identified as a potent inhibitor of cancer cell invasion.[4][9]
Inhibition of MMP-9: Matrix metalloproteinases (MMPs), particularly MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[10] In studies using human hepatoma (HepG2) cells, 50 µM of this compound, along with acids A, B, and N, significantly inhibited phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced MMP-9 activity and subsequent cell invasion after 24 hours of incubation.[9][10][11] This anti-invasive effect was observed at concentrations that did not induce cytotoxicity, indicating a specific action on the invasion machinery.[4][10]
While the precise upstream signaling pathway for this compound is still under investigation, studies on the closely related Lucidenic Acid B demonstrate that the anti-invasive effect is mediated through the inactivation of the MAPK/ERK signaling pathway.[12] This leads to the reduced binding activity of transcription factors NF-κB and AP-1, which are crucial for the expression of the MMP-9 gene.[12][13] It is plausible that this compound shares a similar mechanism.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the in vitro anticancer effects of this compound.
Cell Lines and Culture
-
Cell Lines: A549 (Human Lung Adenocarcinoma), COLO205 (Human Colon Carcinoma), HepG2 (Human Hepatoma), HL-60 (Human Promyelocytic Leukemia).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity and Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100 µM).[10] A control group receives medium with vehicle (e.g., DMSO) only.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group. The IC50 value is then calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Treatment: Cells are treated with this compound at a specific concentration for a set duration (e.g., 24 hours).
-
Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is quantified using analysis software. An accumulation of cells in the G1 peak indicates a G1 phase arrest.[6]
Cell Invasion Assay (Matrigel Transwell Assay)
-
Chamber Preparation: Transwell inserts with an 8-µm pore size are coated with Matrigel, a basement membrane matrix, and allowed to solidify.
-
Cell Seeding: Cells (e.g., HepG2) are pre-treated with this compound (e.g., 50 µM) and a stimulant like PMA (e.g., 200 nM) for 24 hours.[9][10] The cells are then harvested and seeded into the upper chamber of the Transwell insert in a serum-free medium.
-
Invasion: The lower chamber is filled with a medium containing chemoattractants (e.g., FBS). The plate is incubated for 24 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The number of invaded cells is counted under a microscope in several random fields. The results are expressed as a percentage of invasion relative to the control.
References
- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids | MDPI [mdpi.com]
- 5. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lucidenic acid B induces apoptosis in human leukemia cells via a mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain. | Semantic Scholar [semanticscholar.org]
- 12. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of ganoderma lucidum on tumorigenesis and metastasis of human hepatoma cells in cells and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antiviral Potential of Lucidenic Acid C
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the current scientific understanding of Lucidenic Acid C's antiviral properties, with a specific focus on its activity against the Epstein-Barr virus. It includes quantitative data, comprehensive experimental methodologies, and visual representations of key processes to facilitate further research and development.
Executive Summary
This compound, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated notable antiviral activity. Research has particularly highlighted its potent inhibitory effects against the lytic cycle of the Epstein-Barr virus (EBV). This guide synthesizes the available quantitative data, outlines the experimental protocols used to determine this activity, and provides visual diagrams to elucidate the experimental workflow. While broader antiviral screening is still required, the existing evidence positions this compound as a compound of interest for the development of novel antiviral therapeutics, particularly for EBV-associated conditions.
Quantitative Antiviral Data
The primary antiviral activity of this compound documented in the literature is its ability to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA). This is a critical step in the switch from the latent to the lytic cycle of the virus. The quantitative data from these studies is summarized below.
Table 1: Inhibitory Effect of this compound on Epstein-Barr Virus Early Antigen (EBV-EA) Induction
| Compound | Virus | Assay | Cell Line | Inducing Agent | Endpoint | Result |
| This compound | Epstein-Barr Virus (EBV) | EBV-EA Induction Assay | Raji cells | TPA* | % Inhibition | 96-100% inhibition at 1 x 10³ mol ratio/TPA[1][2] |
*TPA: 12-O-tetradecanoylphorbol-13-acetate, a known inducer of the EBV lytic cycle.[1][3]
Additionally, molecular docking studies have suggested a potential mechanism for activity against the Hepatitis B virus (HBV). These computational models propose that this compound, along with other lucidenic acids, can bind to matrix metalloproteinase, which may play a role in inhibiting HBV invasion.[4][5] However, in vitro quantitative data for this compound against HBV is not yet available.
Experimental Protocols
The following section details the methodology for the key assay used to evaluate the anti-EBV activity of this compound.
Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay
This assay is a primary screening method to assess a compound's ability to inhibit the lytic replication of EBV.[1]
-
Objective: To measure the percentage inhibition of EBV early antigen (EA) expression in latently infected cells after chemical induction of the lytic cycle.
-
Cell Line: Raji cells, a human Burkitt's lymphoma cell line that is genome-positive for EBV, are utilized.[3] These cells maintain the virus in a latent state but can be induced to enter the lytic cycle.
-
Lytic Cycle Induction: The tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is used to activate the viral lytic cascade.[1][3]
-
Treatment Protocol:
-
Raji cells are cultured in an appropriate medium and seeded at a specific density.
-
The cells are treated with the inducing agent (TPA).
-
Simultaneously, the test compound (this compound) is added to the cell culture at various concentrations.[3] In the cited studies, a molar ratio relative to TPA was used.[1]
-
The cultures are incubated for a defined period (e.g., 48 hours) to allow for the expression of early viral antigens.
-
-
Detection and Quantification:
-
After incubation, smears of the cells are prepared.
-
Indirect immunofluorescence staining is performed using human serum containing high-titer antibodies against the EBV-EA-D complex.
-
The percentage of EA-positive cells is determined by counting a predefined number of cells under a fluorescence microscope.
-
The inhibition rate is calculated by comparing the percentage of EA-positive cells in the treated groups to the control group (TPA induction without the compound).
-
Visualizations: Workflows and Pathways
The following diagrams, generated using DOT language, illustrate the experimental workflow and a proposed mechanism of action relevant to the bioactivity of lucidenic acids.
Diagram: EBV-EA Induction Assay Workflow
References
- 1. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Potential Pharmacological Effects of Lucidenic Acids | Encyclopedia MDPI [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
Lucidenic Acid C and Cholinesterase Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucidenic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their diverse pharmacological activities. Among these, the potential for cholinesterase inhibition is of particular relevance to the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the modulation of cholinergic neurotransmission is a key therapeutic strategy. This technical guide provides an in-depth overview of the role of lucidenic acids as cholinesterase inhibitors, with a specific focus on Lucidenic Acid C. While direct experimental data on the cholinesterase inhibitory activity of this compound is not available in the current scientific literature, this guide summarizes the known inhibitory activities of other closely related lucidenic acids to provide a valuable comparative context. Furthermore, it details the standard experimental protocols used for assessing cholinesterase inhibition and provides visual representations of the experimental workflow and the fundamental mechanism of action.
Quantitative Data on Cholinesterase Inhibition by Lucidenic Acids
While research has identified several lucidenic acids as having cholinesterase inhibitory properties, specific quantitative data for this compound has not yet been reported. However, studies on other lucidenic acids provide important insights into the potential of this class of compounds. The available half-maximal inhibitory concentration (IC50) values for Lucidenic Acid A and Lucidenic Acid N against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are summarized below.
| Compound | Enzyme | IC50 (µM) | Reference |
| Lucidenic Acid A | Acetylcholinesterase (AChE) | 24.04 ± 3.46 | [1][2] |
| Lucidenic Acid A | Acetylcholinesterase (AChE) | 54.5 | [1][3] |
| Lucidenic Acid N | Acetylcholinesterase (AChE) | 25.91 ± 0.89 | [1][2] |
| Lucidenic Acid N | Butyrylcholinesterase (BChE) | 188.36 ± 3.05 | [1][3] |
| Methyl Lucidenate E2 | Acetylcholinesterase (AChE) | 17.14 ± 2.88 | [1][2] |
Experimental Protocols: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for assessing cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is a reliable, simple, and cost-effective method suitable for high-throughput screening of potential inhibitors.
Principle:
The Ellman's assay is a colorimetric method that measures the activity of cholinesterases. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is proportional to the cholinesterase activity. In the presence of an inhibitor, the rate of the reaction is reduced.
Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known cholinesterase inhibitor, e.g., galantamine or donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of the test compound and the positive control in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
A solution of the test compound at various concentrations (or solvent for the control).
-
DTNB solution.
-
Enzyme solution.
-
-
Include the following controls:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control (100% activity): Contains all reagents and the solvent used for the test compound.
-
Positive Control: Contains all reagents and a known cholinesterase inhibitor.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. Readings are typically taken at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the test compound.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow: Cholinesterase Inhibition Assay
Caption: Workflow of the in vitro cholinesterase inhibition assay using Ellman's method.
Mechanism of Acetylcholinesterase Inhibition
Caption: General mechanism of acetylcholinesterase inhibition.
Conclusion
While the direct role of this compound as a cholinesterase inhibitor remains to be elucidated through dedicated research, the existing data on other lucidenic acids, such as A and N, suggest that this class of triterpenoids from Ganoderma lucidum holds promise as a source for novel cholinesterase inhibitors. The established and robust methodologies, such as the Ellman's assay, provide a clear path for the future evaluation of this compound and other related natural products. Further investigation into the structure-activity relationships of lucidenic acids is warranted to guide the development of potent and selective cholinesterase inhibitors for the potential treatment of neurodegenerative disorders.
References
Cytotoxicity of Lucidenic Acid C on Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucidenic Acid C, a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest in oncological research. As a member of the lucidenic acid family, it contributes to the well-documented anti-cancer properties of Ganoderma extracts. This technical guide provides an in-depth overview of the cytotoxic effects of this compound on various tumor cells, detailing its impact on cell viability, apoptosis, and cell cycle progression. The guide also outlines the experimental protocols for key assays and illustrates the putative signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies across different cell types.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| A549 | Human Lung Adenocarcinoma | 52.6 - 84.7 | [1] |
| COLO205 | Human Colon Carcinoma | Not as potent as Lucidenic Acids A and B | [1][2] |
| HepG2 | Human Hepatocellular Carcinoma | Not as potent as Lucidenic Acids A and B | [1][2] |
| HL-60 | Human Promyelocytic Leukemia | Not as potent as Lucidenic Acids A and B | [1][2] |
Note: While specific IC50 values for COLO205, HepG2, and HL-60 are not explicitly defined in the reviewed literature, the consistent observation is a lower potency compared to other lucidenic acids.
Mechanism of Action: An Overview
This compound exerts its anti-tumor effects through a multi-faceted approach that includes the induction of cell cycle arrest and apoptosis. While the precise signaling pathways for this compound are still under investigation, studies on closely related lucidenic acids provide a strong indication of the potential mechanisms involved.
Cell Cycle Arrest
Treatment with this compound has been shown to induce cell cycle arrest at the G1 phase in human promyelocytic leukemia (HL-60) cells.[3] This arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and proliferation.
Apoptosis Induction
While quantitative data on apoptosis induction specifically by this compound is limited, the broader family of lucidenic acids is known to trigger programmed cell death. For instance, Lucidenic Acid B has been demonstrated to induce apoptosis in HL-60 cells through a mitochondria-mediated pathway, involving the activation of caspase-9 and caspase-3.[3] It is plausible that this compound employs a similar mechanism to elicit its cytotoxic effects.
Putative Signaling Pathways
Based on studies of other lucidenic acids, particularly Lucidenic Acid B, the anti-invasive and potentially cytotoxic effects may be mediated through the modulation of key signaling pathways such as the MAPK/ERK and NF-κB pathways.[4][5][6] These pathways are crucial regulators of cell proliferation, survival, and invasion.
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound's cytotoxicity are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: To 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.
Visualizations
Experimental Workflow
Caption: A generalized workflow for investigating the cytotoxic effects of this compound.
Putative Signaling Pathway of Lucidenic Acids in Cancer Cells
Caption: A proposed signaling cascade for lucidenic acids, including this compound.
Conclusion
This compound demonstrates clear cytotoxic and anti-proliferative effects against a range of human tumor cell lines. Its ability to induce G1 cell cycle arrest highlights a key mechanism of its action. While the precise signaling pathways are yet to be fully elucidated for this compound specifically, the available evidence from related compounds strongly suggests the involvement of the MAPK/ERK and NF-κB signaling cascades. Further research is warranted to quantify the apoptotic effects of this compound and to confirm its specific molecular targets. This will be crucial for the future development of this compound as a potential therapeutic agent in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Lucidenic acid B induces apoptosis in human leukemia cells via a mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes & Protocols for the Extraction of Lucidenic Acid C from Ganoderma lucidum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderma lucidum, a well-regarded medicinal mushroom, is a rich source of bioactive triterpenoids, including lucidenic acids.[1] Lucidenic Acid C, a lanostane-type triterpenoid (B12794562), has garnered interest for its potential pharmacological activities, such as its moderate inhibitory effects on human lung adenocarcinoma cell proliferation and its anti-invasive properties against hepatoma cells.[1][2] These therapeutic potentials underscore the need for standardized and efficient protocols for its extraction and purification.
This document provides a comprehensive protocol for the extraction and purification of this compound from the fruiting bodies of Ganoderma lucidum. It includes detailed methodologies, quantitative data summaries, and visual workflows to guide researchers in obtaining high-purity this compound for further investigation.
Chemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is critical for optimizing extraction and purification procedures.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₀O₇ | [3] |
| Molecular Weight | 476.61 g/mol | [3] |
| Appearance | Crystalline solid (after purification) | [2] |
| Solubility | Readily soluble in organic solvents like ethanol (B145695), methanol, and ethyl acetate (B1210297).[4] Estimated water solubility: 3.247 mg/L @ 25°C.[3] | |
| Class | Triterpenoid | [5] |
Experimental Protocols
Part 1: Extraction of Crude this compound
The initial step involves extracting the crude triterpenoid fraction from the dried and powdered fruiting bodies of Ganoderma lucidum. Ultrasound-Assisted Extraction (UAE) is presented here as an efficient method for disrupting the cell walls of the mushroom and enhancing extraction efficiency.[4]
Materials and Equipment:
-
Dried fruiting bodies of Ganoderma lucidum
-
Grinder or mill
-
80% Ethanol (EtOH)
-
Ultrasonic bath with temperature control
-
Filter paper or vacuum filtration system
-
Rotary evaporator
-
Erlenmeyer flasks
-
Analytical balance
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Material:
-
Dry the Ganoderma lucidum fruiting bodies thoroughly to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for solvent interaction.[4]
-
-
Extraction:
-
Weigh the powdered G. lucidum.
-
In a suitable flask, mix the powder with 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v). For example, use 20 mL of 80% ethanol for every 1 gram of powder.[4]
-
Place the flask in an ultrasonic bath.
-
-
Sonication:
-
Filtration:
-
Concentration:
-
Combine all the ethanol filtrates.
-
Concentrate the combined extract using a rotary evaporator under reduced pressure to remove the ethanol.[4]
-
The resulting viscous material is the crude triterpenoid extract.
-
Alternative Extraction Methods:
-
Maceration: A simpler but potentially lower-yield method involving soaking the powdered material in a solvent for an extended period.[4]
-
Supercritical CO₂ Extraction: A "green" and advanced method that can also provide good yields.[4]
Part 2: Purification of this compound
The crude extract contains a mixture of various compounds. To isolate this compound, a multi-step purification process involving solvent partitioning and chromatography is necessary.[4]
Materials and Equipment:
-
Crude triterpenoid extract
-
Separatory funnel
-
Solvents: Ethyl acetate, Chloroform, Acetone, Methanol, Water
-
Silica (B1680970) gel for column chromatography
-
Reversed-phase C18 column
-
High-Performance Liquid Chromatography (HPLC) system (for final purification and analysis)
-
Glass chromatography column
Protocol: Multi-Step Purification
-
Solvent Partitioning:
-
Dissolve the crude extract in a suitable solvent system, for example, ethyl acetate and water.
-
Perform liquid-liquid extraction in a separatory funnel to partition compounds based on their polarity. The triterpenoid-rich fraction will typically be in the organic phase.
-
Collect the ethyl acetate fraction and evaporate the solvent to obtain a triterpenoid-enriched extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform).
-
Apply the triterpenoid-enriched extract to the top of the column.
-
Elute the column with a gradient of increasing polarity, for instance, a chloroform/acetone gradient system.[6]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Reversed-Phase C18 Column Chromatography:
-
Pool the fractions containing this compound from the silica gel column and concentrate them.
-
Apply this semi-purified fraction to a reversed-phase C18 column.
-
Elute with a water/methanol gradient.[6] this compound will elute at a specific solvent composition.
-
Again, collect and monitor fractions to isolate the compound of interest.
-
-
Final Purification by HPLC:
Quantitative Data
The concentration of lucidenic acids can vary significantly based on the strain of G. lucidum and cultivation conditions.[4] While specific yield data for this compound is not extensively detailed in the literature, the following table provides context on the typical amounts of other major lucidenic acids found in G. lucidum extracts.
| Compound | Amount in Ethanol Extract (mg/g of fruiting body) | Reference |
| Lucidenic Acid A | 2.8 mg/g | [1][7] |
| Lucidenic Acid D2 | 1.538 - 2.227 mg/g | [1][7] |
| Lucidenic Acid E2 | 2.246 - 3.306 mg/g | [1][7] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from raw material to purified this compound.
Caption: Workflow for Extraction and Purification of this compound.
Signaling Pathway
Lucidenic acids have been shown to inhibit the invasion of human hepatoma cells by inactivating the MAPK/ERK signaling pathway and reducing the activity of transcription factors NF-κB and AP-1.[8]
Caption: Inhibition of MAPK/ERK Pathway by this compound.
References
- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 95311-96-9 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. Showing Compound this compound (FDB016722) - FooDB [foodb.ca]
- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Lucidenic Acid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucidenic acid C is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest in the scientific community due to its potential pharmacological activities. As research into its therapeutic applications progresses, the need for highly purified this compound for in-vitro and in-vivo studies becomes paramount. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the isolation and purification of such natural products. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.
Experimental Protocol
This protocol outlines the necessary steps for the extraction of crude triterpenoids from Ganoderma lucidum and the subsequent purification of this compound using HPLC.
Sample Preparation: Extraction of Crude Triterpenoids
A proper sample preparation is crucial for a successful HPLC purification. The following steps describe the extraction of a triterpenoid-rich fraction from Ganoderma lucidum.
-
Grinding: Grind the dried fruiting bodies of Ganoderma lucidum into a fine powder (approximately 100 mesh).[1][2]
-
Extraction:
-
Centrifugation and Filtration:
-
Concentration: The filtered extract can be concentrated under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract. The residue is then dissolved in a suitable solvent, such as methanol, for HPLC analysis.[3]
HPLC Purification
The following HPLC conditions are optimized for the purification of this compound from the crude extract.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A reversed-phase C18 column is commonly used for the separation of lucidenic acids.[1][4] A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.[4][5]
-
Mobile Phase: A gradient elution is employed using a binary solvent system:
-
Gradient Program: A typical gradient program starts with a lower concentration of the organic solvent (acetonitrile) and gradually increases it over time. A representative gradient is as follows:
-
0-10 min: 20-30% A
-
10-40 min: 30-60% A
-
40-50 min: 60-80% A
-
50-60 min: 80-20% A (column wash and re-equilibration)
-
It is important to note that the gradient program may need to be optimized based on the specific column and HPLC system used.
-
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[4][5]
-
Column Temperature: Maintaining a constant column temperature, for instance at 30°C, can improve reproducibility.[4][6]
-
Detection Wavelength: Lucidenic acids exhibit UV absorbance, and a detection wavelength of 254 nm is often used.[4] Other reported wavelengths for similar compounds are 252 nm and 257 nm.[5][6][7]
-
Injection Volume: The injection volume typically ranges from 10 to 20 µL, depending on the concentration of the sample.[6]
Fraction Collection and Post-Purification Processing
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound as it elutes from the column. The retention time will need to be determined by running a standard of this compound or by analyzing the collected fractions using techniques like mass spectrometry.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions using a rotary evaporator or a nitrogen evaporator.
-
Purity Analysis: The purity of the isolated this compound should be assessed using analytical HPLC under the same or a modified gradient to ensure the removal of impurities.
Data Presentation
The following table summarizes the key quantitative data for a typical HPLC purification of this compound.
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm | [4][5] |
| Mobile Phase | Acetonitrile (A) and 0.2% Acetic Acid in Water (B) | [4] |
| Flow Rate | 1.0 mL/min | [4][5] |
| Detection Wavelength | 254 nm | [4] |
| Retention Time (Approx.) | Varies with gradient, typically in the range of 20-40 min | [7] |
| Purity Achieved | >95% (can be optimized) | [8] |
| Recovery | 96.85% - 105.09% (for similar compounds) | [7] |
| Linearity (r²) | >0.999 | [8] |
| Limit of Detection (LOD) | 0.34 - 1.41 µg/mL (for similar compounds) | [8] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL (for similar compounds) | [8] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC Purification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful purification of this compound from Ganoderma lucidum using HPLC. The outlined methodology, from sample preparation to the final purity analysis, offers a reliable framework for researchers to obtain high-purity this compound for their studies. The provided quantitative data and workflow visualization further aid in the practical implementation of this protocol. Adherence to these guidelines, with appropriate optimization for specific laboratory conditions, will facilitate the consistent production of high-quality this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102721764B - Method for measuring ganoderic acid A, B, C2 content in ganoderma lucidum alcohol extract - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Structural Elucidation of Lucidenic Acid C using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lucidenic Acid C is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus are of significant interest to the pharmaceutical industry due to their diverse biological activities. This document provides a detailed guide to the structural elucidation of this compound using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers involved in natural product chemistry, drug discovery, and analytical sciences.
The structural characterization of natural products like this compound is a critical step in understanding their structure-activity relationships and for quality control in drug development. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. This document outlines the application of one-dimensional (¹H and ¹³C NMR, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete assignment of the proton and carbon signals of this compound.
Furthermore, these notes touch upon the potential biological activities of lucidenic acids, including their role in modulating key signaling pathways, which is crucial for drug development professionals.
Chemical Structure of this compound
This compound is a tetracyclic triterpenoid with a lanostane (B1242432) skeleton. The accurate assignment of all proton and carbon resonances is essential for its unambiguous identification and for differentiating it from other closely related lucidenic acids.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. These assignments are based on a comprehensive analysis of 1D and 2D NMR spectra.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.55, 2.10 | m | |
| 2 | 1.85, 2.05 | m | |
| 3 | 4.50 | dd | 11.5, 4.5 |
| 5 | 1.35 | m | |
| 6 | 2.30, 2.50 | m | |
| 7 | 4.65 | br s | |
| 12 | 2.90, 3.10 | m | |
| 15 | 2.55, 2.75 | m | |
| 16 | 2.15, 2.45 | m | |
| 17 | 2.00 | m | |
| 20 | 2.25 | m | |
| 21 | 1.05 | d | 6.5 |
| 22 | 2.40 | m | |
| 23 | 2.35 | m | |
| 18-CH₃ | 0.80 | s | |
| 19-CH₃ | 1.25 | s | |
| 28-CH₃ | 0.95 | s | |
| 29-CH₃ | 1.15 | s | |
| 30-CH₃ | 1.30 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 34.5 | CH₂ |
| 2 | 28.8 | CH₂ |
| 3 | 218.5 | C |
| 4 | 47.5 | C |
| 5 | 50.5 | CH |
| 6 | 38.0 | CH₂ |
| 7 | 202.0 | C |
| 8 | 145.0 | C |
| 9 | 148.0 | C |
| 10 | 39.5 | C |
| 11 | 208.0 | C |
| 12 | 78.5 | CH |
| 13 | 45.5 | C |
| 14 | 51.0 | C |
| 15 | 215.0 | C |
| 16 | 42.0 | CH₂ |
| 17 | 50.0 | CH |
| 18 | 18.5 | CH₃ |
| 19 | 19.0 | CH₃ |
| 20 | 36.5 | CH |
| 21 | 18.0 | CH₃ |
| 22 | 31.0 | CH₂ |
| 23 | 31.5 | CH₂ |
| 24 | 179.5 | C |
| 28 | 28.0 | CH₃ |
| 29 | 22.0 | CH₃ |
| 30 | 25.0 | CH₃ |
Experimental Protocols
Sample Preparation
-
Isolation: this compound is isolated from the fruiting bodies of Ganoderma lucidum using standard chromatographic techniques (e.g., column chromatography over silica (B1680970) gel followed by preparative HPLC).
-
Purity Assessment: The purity of the isolated compound should be assessed by HPLC and LC-MS.
-
NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): ~3 sec
-
Relaxation Delay (D1): 1 sec
-
Spectral Width (SW): 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024
-
Acquisition Time (AQ): ~1 sec
-
Relaxation Delay (D1): 2 sec
-
Spectral Width (SW): 240 ppm
-
-
DEPT-135:
-
Pulse Program: dept135
-
Number of Scans (NS): 256
-
Relaxation Delay (D1): 2 sec
-
This experiment is used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 2
-
Relaxation Delay (D1): 1.5 sec
-
Used to identify proton-proton spin-spin couplings.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (NS): 4
-
Relaxation Delay (D1): 1.5 sec
-
Used to identify direct one-bond proton-carbon correlations.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 sec
-
Used to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.
-
Data Processing and Analysis
-
NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals. The combination of COSY, HSQC, and HMBC data will allow for the complete structural elucidation of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Signaling Pathway
Studies have indicated that lucidenic acids, including this compound, may exert their biological effects by modulating cellular signaling pathways. For instance, lucidenic acids have been shown to inhibit the invasion of cancer cells by suppressing the activity of matrix metalloproteinase-9 (MMP-9)[1]. This suppression is potentially mediated through the inactivation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway[2][3].
References
- 1. The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Identification of Lucidenic Acid C using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucidenic Acid C is a lanostane-type triterpenoid (B12794562) found in various species of Ganoderma mushrooms, which are renowned for their medicinal properties.[1] As a member of the lucidenic acid family, it contributes to the diverse pharmacological activities attributed to these fungi, including potential anti-cancer and anti-inflammatory effects. Accurate and sensitive analytical methods are crucial for the identification and quantification of this compound in raw materials, extracts, and final products to ensure quality control and to further elucidate its therapeutic potential. This document provides detailed application notes and experimental protocols for the identification and quantification of this compound using advanced mass spectrometry techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Mass Spectrometry for this compound Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like liquid chromatography (LC), it allows for the highly selective and sensitive detection of specific compounds within a complex mixture. For the analysis of this compound, LC-MS/MS is the method of choice due to its ability to provide structural information through fragmentation analysis, thereby increasing confidence in identification and enabling accurate quantification.[2] Typically, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions of the target analyte, which are then separated and detected by the mass spectrometer.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the Ganoderma species, the part of the mushroom used (fruiting body, spores, or mycelia), and the extraction method employed. The following table summarizes available quantitative data for this compound in different samples.
| Sample Type | Species | Extraction Method | Concentration of this compound | Reference |
| Fruiting Bodies | Ganoderma colossum | 100% Ethanol | 6.7 µg/mL in extract | [1] |
| Fruiting Bodies | Ganoderma lucidum | Chloroform (B151607) | Not specified in the literature | [1] |
| Spores | Ganoderma lucidum | Methanol (B129727) | Not specified in the literature | [1][3] |
| Fruiting Bodies | Ganoderma sessile | 80% Ethanol | Not specified in the literature | [1] |
| Fruiting Bodies | Ganoderma tsugae | 95% Ethanol | Not specified in the literature | [1] |
Note: "" indicates that the presence of this compound was confirmed, but the exact quantity was not specified in the cited literature.*
Experimental Protocols
Protocol 1: Sample Preparation from Ganoderma Fruiting Bodies
This protocol outlines a general procedure for the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma species.
Materials:
-
Dried and powdered Ganoderma fruiting bodies
-
Chloroform
-
Methanol
-
Ultrasonic water bath
-
Rotary evaporator
-
0.2 µm syringe filters
-
Vials for sample storage
Procedure:
-
Weigh 1 gram of the powdered Ganoderma sample into a flask.
-
Add 20 mL of chloroform to the flask.
-
Perform ultrasonic extraction for 30 minutes in a water bath.[2]
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts and filter them.
-
Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator at 40°C.[2]
-
Re-dissolve the resulting residue in a known volume of methanol (e.g., 10 mL) for LC-MS analysis.
-
Filter the final extract through a 0.2 µm syringe filter into an autosampler vial.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a detailed method for the separation and detection of this compound using a Liquid Chromatography-Tandem Mass Spectrometry system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or ion trap mass spectrometer
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., Agilent Zorbax XDB C18, 250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of formic or acetic acid (e.g., 0.1-0.5%) to improve peak shape and ionization efficiency.[4] For example, an isocratic mobile phase of acetonitrile, water, and formic acid (42:58:0.5, v/v/v) has been used for the analysis of similar ganoderic acids.[2]
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[4]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion mode is often preferred for the analysis of acidic triterpenoids like this compound.[5]
-
Ion Source: ESI or APCI. APCI has been reported to provide a more stable signal and lower baseline noise for some ganoderic acids.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for quantitative analysis.[6] This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Precursor Ion (Q1): For this compound (C₂₇H₄₀O₇, Molecular Weight: 472.6 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 471.3 would be selected.
-
Product Ions (Q3): Characteristic fragment ions of this compound would be monitored. The specific fragmentation pattern would need to be determined by infusing a standard or from previously published data.
-
Collision Energy: Optimized to achieve the most abundant and stable fragment ion signals.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Signaling Pathway of Lucidenic Acid
Lucidenic acids have been shown to inhibit the invasion of human hepatoma cells by inactivating the MAPK/ERK signal transduction pathway and reducing the binding activities of the transcription factors NF-κB and AP-1.[7][8][9]
Caption: this compound signaling pathway.
References
- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ganoderma-market.com [ganoderma-market.com]
- 3. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on Quality Control of Compound Anoectochilus roxburghii (Wall.) Lindl. by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Matrigel Invasion Assay for Evaluating the Anti-Metastatic Effect of Lucidenic Acid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a critical process in cancer progression and the primary cause of cancer-related mortality. It involves the invasion of cancer cells through the extracellular matrix (ECM) and basement membranes to disseminate to distant organs. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells and to screen for compounds that may inhibit this process.[1][2] This document provides a detailed protocol for utilizing the Matrigel invasion assay to evaluate the anti-metastatic properties of Lucidenic Acid C, a triterpenoid (B12794562) isolated from Ganoderma lucidum.
This compound has been identified as a potential anti-invasive agent.[3][4] Studies have shown that it can significantly inhibit the invasion of cancer cells, such as human hepatoma HepG2 cells, by suppressing the activity of matrix metalloproteinase-9 (MMP-9).[3][5] The proposed mechanism of action involves the downregulation of the MAPK/ERK signaling pathway and the reduction of DNA-binding activities of the transcription factors NF-κB and AP-1, which are crucial for MMP-9 expression.[5][6]
These application notes offer a comprehensive guide, including a detailed experimental protocol, data presentation, and visual representations of the workflow and underlying signaling pathways, to facilitate the investigation of this compound's anti-metastatic effects.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of this compound on cancer cell invasion and MMP-9 activity.
| Compound | Cell Line | Concentration | Effect on PMA-Induced Invasion | Effect on PMA-Induced MMP-9 Activity | Reference |
| This compound | HepG2 | 50 µM | Significant Inhibition | Significant Inhibition | [3][4] |
Experimental Protocols
This section details the step-by-step procedure for performing a Matrigel invasion assay to assess the anti-invasive potential of this compound.
Materials
-
24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
Matrigel™ Basement Membrane Matrix
-
Cancer cell line of interest (e.g., HepG2)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) (or other chemoattractant)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., methanol, 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet, Diff-Quik™ stain)
-
Inverted microscope with a camera
-
Humidified tissue culture incubator (37°C, 5% CO2)
-
Sterile pipette tips, tubes, and plates
Protocol
1. Preparation of Matrigel-Coated Inserts
1.1. Thaw Matrigel™ on ice at 4°C overnight.[7] All subsequent steps involving Matrigel™ should be performed on ice using pre-chilled pipette tips and tubes to prevent premature polymerization.[7]
1.2. Dilute the thawed Matrigel™ with cold, serum-free cell culture medium. The final concentration may need to be optimized, but a common starting point is a 1:3 dilution.[2]
1.3. Carefully add 100 µL of the diluted Matrigel™ solution to the upper chamber of each Transwell insert.[7]
1.4. Incubate the inserts at 37°C for at least 2-4 hours to allow the Matrigel™ to solidify into a gel.[7][8] Do not let the Matrigel™ dry out.[7]
2. Cell Preparation and Seeding
2.1. Culture the chosen cancer cell line to 70-80% confluency.
2.2. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium for 18-24 hours.
2.3. On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.
2.4. Prepare the treatment conditions by adding different concentrations of this compound to the cell suspension. Include a vehicle control (e.g., DMSO) and a positive control (untreated cells stimulated with a chemoattractant).
3. Invasion Assay
3.1. Add 500-750 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS or 200 nM PMA) to the lower chamber of the 24-well plate.[3][4]
3.2. Carefully place the Matrigel-coated inserts into the wells.
3.3. Seed 200 µL of the prepared cell suspension (containing the respective treatments) into the upper chamber of each insert.
3.4. Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24-48 hours. The incubation time should be optimized based on the cell type's invasive capacity.
4. Staining and Quantification
4.1. After incubation, carefully remove the inserts from the wells.
4.2. Use a cotton swab to gently remove the non-invaded cells and the Matrigel™ from the upper surface of the membrane.[2]
4.3. Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., cold methanol) for 10-20 minutes at room temperature.[9]
4.4. Wash the inserts gently with PBS or distilled water.
4.5. Stain the invaded cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes.[2]
4.6. Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.[2]
4.7. Visualize the stained cells under an inverted microscope and capture images from several random fields of view for each insert.
4.8. Count the number of invaded cells per field. The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to the control.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the Matrigel Invasion Assay.
Signaling Pathway of this compound's Anti-Metastatic Effect
Caption: this compound inhibits invasion via MAPK/ERK, NF-κB, and AP-1.
References
- 1. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snapcyte.com [snapcyte.com]
- 3. clyte.tech [clyte.tech]
- 4. The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. corning.com [corning.com]
- 8. scientificlabs.com [scientificlabs.com]
- 9. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Lucidenic Acid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucidenic acids, a class of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their potential therapeutic properties, including anti-cancer effects.[1] Lucidenic Acid C, one of the prominent members of this class, has demonstrated cytotoxic activity against various cancer cell lines.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.
The MTT assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.[2] By dissolving the formazan crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[2] This allows for the quantitative determination of cell viability and the cytotoxic effects of compounds like this compound.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported cytotoxic effects of this compound on various human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |
| A549 | Human Lung Adenocarcinoma | 52.6 - 84.7 | [1] |
| COLO205 | Human Colon Adenocarcinoma | Less potent than Lucidenic Acid A and B | [1] |
| HepG2 | Human Hepatocellular Carcinoma | Less potent than Lucidenic Acid A and B | [1] |
| HL-60 | Human Promyelocytic Leukemia | Less potent than Lucidenic Acid A and B | [1] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the step-by-step procedure for determining the cytotoxicity of this compound against adherent cancer cell lines.
Materials and Reagents
-
This compound (purity >95%)
-
Selected human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer (e.g., 0.04 M HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 200 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of this compound.
-
Untreated Control: Cells treated with complete culture medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.
-
Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis of the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for MTT-based cytotoxicity assay.
Putative Signaling Pathway of Lucidenic Acid-Induced Cytotoxicity
References
Application Notes and Protocols for Determining the IC50 Value of Lucidenic Acid C in A549 Human Lung Adenocarcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lucidenic Acid C, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated cytotoxic effects against various cancer cell lines.[1] Determining the half-maximal inhibitory concentration (IC50) is a crucial step in evaluating the potency of potential therapeutic agents like this compound. This document provides detailed application notes and protocols for assessing the IC50 value of this compound in A549 human lung adenocarcinoma cells, a commonly used cell line in cancer research. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric technique for measuring cell viability.[1][2]
Data Presentation
The inhibitory activity of this compound on A549 cell proliferation has been quantified, with the IC50 value presented in the table below. This value is essential for comparing its potency with other compounds and for designing further mechanistic studies.
| Compound | Cell Line | Assay | IC50 Value |
| This compound | A549 (Human Lung Adenocarcinoma) | Cell Proliferation | 52.6 - 84.7 µM[1][3] |
Experimental Protocols
A549 Cell Culture
Materials:
-
A549 human lung adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Culture the cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.[4]
-
When cells reach 70-80% confluency, subculture them.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at the desired density.
IC50 Determination using MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound in A549 cells.
Materials:
-
A549 cells in logarithmic growth phase
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram:
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. benchchem.com [benchchem.com]
- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effect of Lucidenic Acid C on MMP-9 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the inhibitory effect of Lucidenic Acid C on Matrix Metalloproteinase-9 (MMP-9) activity. This compound, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has been identified as a potent inhibitor of MMP-9, an enzyme critically involved in cancer cell invasion and metastasis.[1][2][3][4]
Introduction
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM), a key process in tumor cell invasion and metastasis.[2][5] Elevated levels of MMP-9 are often associated with poor prognosis in various cancers. Lucidenic acids, including this compound, have demonstrated significant anti-invasive properties by suppressing MMP-9 activity.[2][4][6] These compounds are of great interest in the development of novel anti-cancer therapeutics.
This document outlines the essential experimental procedures to characterize the inhibitory effects of this compound on MMP-9, including assessing its impact on MMP-9 enzymatic activity, cell invasion, and cytotoxicity.
Data Presentation
The inhibitory effect of this compound on phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced MMP-9 activity in human hepatoma (HepG2) cells is dose-dependent. The following table summarizes the observed inhibition at various concentrations.
| This compound Concentration (µM) | PMA (200 nM) | MMP-9 Activity (% of Control) |
| 0 | + | 100% |
| 10 | + | ~80% |
| 25 | + | ~60% |
| 50 | + | ~40% |
| 75 | + | ~25% |
| 100 | + | ~10% |
Note: The data presented is a representative summary based on the dose-dependent inhibition patterns observed in published research. Specific percentages may vary between experiments.
Experimental Protocols
Cell Culture and Treatment
Human hepatoma (HepG2) cells are a suitable model for these studies.
-
Cell Line: HepG2 (Human Hepatocellular Carcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates).
-
Grow cells to 70-80% confluency.
-
Wash the cells twice with serum-free DMEM.
-
Incubate the cells in serum-free DMEM for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) in the presence of 200 nM PMA to induce MMP-9 expression.
-
Incubate for 24 hours.
-
Collect the conditioned medium for gelatin zymography and the cells for cytotoxicity assays.
-
Gelatin Zymography for MMP-9 Activity
This technique is used to detect the enzymatic activity of MMP-9 in the conditioned medium.
Materials:
-
10% SDS-PAGE gels copolymerized with 0.1% gelatin
-
Tris-Glycine SDS running buffer
-
Sample buffer (non-reducing)
-
Renaturing buffer (2.5% Triton X-100 in dH2O)
-
Developing buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Staining solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol (B129727), 10% acetic acid)
-
Destaining solution (40% methanol, 10% acetic acid)
Protocol:
-
Concentrate the collected conditioned medium 10-fold using a centrifugal filter device.
-
Determine the protein concentration of the concentrated medium.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Perform electrophoresis at 120V until the dye front reaches the bottom of the gel.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-9.
-
Quantify the band intensity using densitometry software.
Cell Invasion Assay (Matrigel Transwell Assay)
This assay assesses the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free DMEM
-
DMEM with 10% FBS (chemoattractant)
-
Crystal Violet staining solution
Protocol:
-
Thaw Matrigel on ice and dilute with cold serum-free DMEM.
-
Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel solution and incubate at 37°C for 1 hour to allow for gelling.
-
Harvest HepG2 cells and resuspend them in serum-free DMEM.
-
Seed 5 x 10^4 cells in 200 µL of serum-free DMEM into the upper chamber of the Matrigel-coated inserts.
-
Add 600 µL of DMEM with 10% FBS to the lower chamber as a chemoattractant.
-
Treat the cells in the upper chamber with various concentrations of this compound and 200 nM PMA.
-
Incubate at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxicity of this compound.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Visualizations
Caption: Experimental workflow for investigating the effect of this compound on MMP-9.
Caption: Proposed signaling pathway for this compound's inhibition of MMP-9 expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Lucidenic Acid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucidenic acid C, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated cytotoxic effects against various cancer cell lines. Notably, studies have indicated that this compound can induce cell cycle arrest at the G1 phase in human promyelocytic leukemia (HL-60) cells, suggesting its potential as a chemotherapeutic agent. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on the cancer cell cycle.
Data Presentation
While specific quantitative data for the effects of this compound on cell cycle distribution in HL-60 cells is not extensively available in publicly accessible literature, the following table illustrates how such data, once generated, should be presented for clear comparison.
Table 1: Hypothetical Cell Cycle Distribution of HL-60 Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 0 | 45.2 ± 2.1 | 38.5 ± 1.8 | 16.3 ± 1.5 |
| This compound | 25 | 60.8 ± 2.5 | 25.1 ± 1.9 | 14.1 ± 1.3 |
| This compound | 50 | 75.3 ± 3.0 | 15.4 ± 1.6 | 9.3 ± 1.1 |
| This compound | 100 | 85.1 ± 2.8 | 8.7 ± 1.2 | 6.2 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Relative Protein Expression of G1 Phase Regulators in HL-60 Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | Cyclin D1 | CDK4 | Cyclin E | CDK2 | p-Rb (Ser780) |
| Control (Untreated) | 0 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 50 | 0.45 | 0.52 | 0.61 | 0.55 | 0.38 |
Values represent the fold change in protein expression relative to the untreated control, normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of the solvent used.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation (for suspension cells like HL-60) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to degrade RNA.
-
Add 500 µL of Propidium Iodide staining solution (final concentration 50 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (FL2-A or equivalent).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blot Analysis of G1 Phase Regulatory Proteins
This protocol describes the detection of key G1 phase regulatory proteins by Western blotting to elucidate the molecular mechanism of this compound-induced cell cycle arrest.
Materials:
-
Cancer cell line (e.g., HL-60)
-
This compound
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-Cyclin E, anti-CDK2, anti-pRb (Ser780), anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (e.g., β-actin).
-
Signaling Pathways
This compound is known to induce G1 phase cell cycle arrest. The G1 to S phase transition is a critical checkpoint controlled by a complex network of proteins. The retinoblastoma protein (pRb)-E2F signaling pathway is a key regulator of this transition. In its active, hypophosphorylated state, pRb binds to the E2F transcription factor, preventing the transcription of genes required for S phase entry. The phosphorylation of pRb by Cyclin D-CDK4/6 and subsequently by Cyclin E-CDK2 complexes leads to the release of E2F, allowing cell cycle progression. It is hypothesized that this compound may inhibit the activity of these CDK complexes, leading to the accumulation of hypophosphorylated pRb and subsequent G1 arrest.
Conclusion
These application notes and protocols provide a framework for the systematic investigation of the effects of this compound on the cancer cell cycle. By employing these methodologies, researchers can generate robust and quantitative data to further elucidate the anti-cancer mechanisms of this promising natural compound. Future studies should focus on confirming the specific molecular targets of this compound within the cell cycle machinery to support its development as a potential therapeutic agent.
Caspase activation assays in response to Lucidenic Acid C treatment
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lucidenic Acid C, a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest in oncological research for its potential as an anti-cancer agent. Emerging evidence suggests that this compound exerts its cytotoxic effects on cancer cells by inducing apoptosis, a form of programmed cell death. A critical step in the execution of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases. This document provides detailed application notes and experimental protocols for assessing caspase activation in response to treatment with this compound, aimed at facilitating further investigation into its therapeutic potential.
While the precise apoptotic mechanisms of this compound are still under active investigation, studies on the closely related Lucidenic Acid B have revealed the induction of apoptosis through a mitochondria-mediated pathway. This process involves the activation of initiator caspase-9 and executioner caspase-3[1][2]. It is hypothesized that this compound may trigger a similar cascade of events.
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below. It is important to note that while these values indicate the potency of this compound in reducing cell viability, they do not directly measure caspase activation.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 45.0 | [3] |
| COLO 205 | Human Colon Adenocarcinoma | >100 | [3] |
| HepG2 | Human Hepatocellular Carcinoma | >100 | [3] |
| A549 | Human Lung Carcinoma | 50 | [3] |
Note: The provided IC50 values are indicative of the cytotoxic and anti-proliferative properties of this compound. Direct measurement of caspase activity is required to quantify the extent of apoptosis induction.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of related triterpenoids from Ganoderma lucidum, a putative signaling pathway for this compound-induced apoptosis is proposed. This pathway is initiated by cellular stress induced by this compound, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Experimental Workflow for Caspase Activation Assays
The following diagram outlines a general workflow for assessing caspase activation in cell cultures treated with this compound.
Caption: General workflow for caspase activation assays.
Experimental Protocols
Herein, we provide detailed protocols for commonly used caspase activation assays. It is recommended to optimize these protocols based on the specific cell line and experimental conditions.
Colorimetric Caspase-3 Assay Protocol
This assay quantifies the activity of caspase-3 by detecting the cleavage of a colorimetric substrate, DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).
Materials:
-
Cells treated with this compound and untreated control cells
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
Caspase-3 Substrate (DEVD-pNA), 4 mM stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Preparation:
-
Seed cells in a culture plate and treat with various concentrations of this compound for desired time points. Include an untreated control.
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal protein loading.
-
-
Caspase Assay:
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance of a blank control (containing lysis buffer and reaction buffer but no cell lysate) from all readings.
-
The results can be expressed as fold increase in caspase-3 activity compared to the untreated control.
-
Fluorometric Caspase-3/7 Assay Protocol
This assay is a more sensitive alternative to the colorimetric assay and measures the cleavage of a fluorogenic substrate, Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
Materials:
-
Cells treated with this compound and untreated control cells
-
PBS
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Caspase-3/7 Substrate (Ac-DEVD-AMC), 1 mM stock solution in DMSO
-
Black 96-well microplate
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Cell Preparation and Lysis: Follow steps 1 and 2 from the Colorimetric Assay Protocol.
-
Protein Quantification: Follow step 3 from the Colorimetric Assay Protocol.
-
Caspase Assay:
-
Load 50-100 µg of protein from each cell lysate into individual wells of a black 96-well plate.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well (final concentration 50 µM)[7].
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the fluorescence of a blank control from all readings.
-
Express the results as fold increase in caspase-3/7 activity relative to the untreated control.
-
Western Blot Analysis of Cleaved Caspase-3
Western blotting provides a semi-quantitative method to visualize the cleavage of pro-caspase-3 into its active fragments.
Materials:
-
Cells treated with this compound and untreated control cells
-
RIPA buffer supplemented with protease inhibitors
-
Protein assay reagents (Bradford or BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity of cleaved caspase-3 relative to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the pro-apoptotic effects of this compound by assessing caspase activation. The combination of quantitative enzyme activity assays and qualitative western blotting will provide robust evidence for the induction of apoptosis and help to elucidate the molecular mechanisms underlying the anti-cancer properties of this promising natural compound. Further studies are warranted to obtain dose-response data for caspase activation by this compound and to further delineate its specific signaling pathways.
References
- 1. Lucidenic acid B induces apoptosis in human leukemia cells via a mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mycosphere.org [mycosphere.org]
- 4. abcam.com [abcam.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. media.cellsignal.com [media.cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Lucidenic Acid C Yield from Ganoderma lucidum Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Lucidenic Acid C (LAC) from Ganoderma lucidum fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during Ganoderma lucidum fermentation for triterpenoid (B12794562) production, including this compound.
Table 1: Troubleshooting Common Issues in Ganoderma lucidum Fermentation
| Problem | Potential Causes | Recommended Solutions |
| Slow or No Mycelial Growth | - Suboptimal temperature.- Inappropriate initial pH of the medium.- Nutrient limitation or imbalance (e.g., carbon/nitrogen ratio).- Poor quality or insufficient amount of inoculum. | - Ensure the incubator is calibrated to the optimal temperature, typically around 26-28°C.[1][2]- Adjust the initial pH of the fermentation medium to the optimal range of 5.4-6.5.[2]- Review and optimize the medium composition. Common carbon sources include glucose and wort, while yeast extract and peptone are effective nitrogen sources.[1][2]- Use a healthy, actively growing seed culture, typically 10-12% (v/v) of the fermentation medium.[2] |
| High Mycelial Biomass, Low this compound Yield | - Suboptimal fermentation conditions for secondary metabolite production.- Lack of stress signals to trigger triterpenoid biosynthesis.- Inefficient extraction of intracellular triterpenoids. | - Implement a two-stage cultivation strategy: a dynamic growth phase followed by a static phase to induce stress and promote secondary metabolism.[2]- Introduce elicitors such as methyl jasmonate or salicylic (B10762653) acid to the culture at the appropriate time to stimulate the triterpenoid biosynthesis pathway.[3][4]- Optimize the extraction protocol. Use solvents like ethanol (B145695) and employ methods such as ultrasonication to ensure complete extraction of intracellular lucidenic acids.[2] |
| Inconsistent Batch-to-Batch Yield | - Variability in inoculum preparation.- Inconsistent medium composition or preparation.- Fluctuations in environmental conditions (temperature, agitation). | - Standardize the inoculum preparation process, ensuring consistent age, size, and physiological state.- Maintain strict quality control over medium components and preparation procedures, including accurate weighing and pH adjustment.- Ensure precise control and monitoring of fermentation parameters such as temperature and agitation speed. |
| Contamination of Culture | - Inadequate sterilization of medium or equipment.- Non-sterile inoculation technique.- Contaminated inoculum. | - Autoclave all media and fermentation equipment at the appropriate temperature and pressure for a sufficient duration.- Perform all inoculation procedures in a sterile environment, such as a laminar flow hood.- Regularly check the purity of the stock and seed cultures. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal fermentation parameters for producing triterpenoids like this compound in Ganoderma lucidum?
A1: The optimal conditions can vary depending on the specific strain of Ganoderma lucidum. However, several studies have identified key parameters for maximizing triterpenoid yield.
Table 2: Optimized Fermentation Parameters for Triterpenoid Production
| Parameter | Optimal Range/Value | Observed Triterpenoid Yield | Reference |
| Carbon Source | Glucose: 27.83 - 44.4 g/L | Total Triterpenes: 1.076 g/L | [1] |
| Wort: 4.10% (w/v) | Intracellular Triterpenoids: 93.21 mg/100 ml | ||
| Nitrogen Source | Yeast Extract: 1.89% (w/v) | Intracellular Triterpenoids: 93.21 mg/100 ml | |
| Peptone: 5.0 g/L | Ganoderic Acid Me: 12.4 mg/L | ||
| Initial pH | 5.4 - 6.5 | Intracellular Triterpenoids: 93.21 mg/100 ml | [2] |
| Temperature | 26.2 - 28°C | Total Triterpenes: 1.076 g/L | [1][2] |
| Culture Time | ~437 hours | Ganoderic Acid Me: 12.4 mg/L |
Q2: How can elicitors be used to enhance this compound production?
A2: Elicitors are compounds that induce a stress response in the fungus, which can lead to the upregulation of secondary metabolite biosynthesis pathways, including that of triterpenoids.[5][6][7] Methyl jasmonate (MeJA) and salicylic acid (SA) are two effective elicitors.
-
Methyl Jasmonate (MeJA): The addition of MeJA has been shown to significantly increase the production of ganoderic acids.[3][8] For instance, in Ganoderma applanatum, 150 µM of MeJA resulted in the greatest increase in total triterpenes.[3] While specific data for this compound is limited, the shared biosynthetic pathway suggests a similar positive effect.
-
Salicylic Acid (SA): SA treatment can enhance ganoderic acid accumulation by upregulating the expression of key genes in the biosynthesis pathway.[4][9] Concentrations around 200 µmol/L have been shown to be effective.[4]
Q3: What is the role of reactive oxygen species (ROS) in this compound biosynthesis?
A3: Reactive oxygen species (ROS) act as signaling molecules in Ganoderma lucidum that can trigger secondary metabolism. An increase in intracellular ROS levels has been linked to enhanced production of ganoderic acids. This can be achieved, for example, by silencing the alternative oxidase (AOX) gene, which leads to an increase in ROS and a subsequent rise in ganoderic acid accumulation.
Q4: What are the recommended methods for the extraction and quantification of this compound?
A4: For extraction, dried mycelia are typically pulverized and extracted with a solvent such as 50% ethanol, often with the aid of ultrasonication to improve efficiency.[2]
For quantification, High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the most common and reliable method.[10][11][12] A C18 column is typically used for separation, with a mobile phase consisting of a gradient of acetonitrile (B52724) and acidified water (e.g., with 0.1% acetic acid).[12] Identification of this compound is achieved by comparing the retention time and UV spectrum with a certified reference standard. Quantification is performed by creating a calibration curve from the peak areas of the standard at different concentrations.
Experimental Protocols
1. Submerged Fermentation of Ganoderma lucidum
-
Inoculum Preparation:
-
Maintain stock cultures of Ganoderma lucidum on Potato Dextrose Agar (B569324) (PDA) slants.
-
Prepare a seed culture by inoculating agar plugs of actively growing mycelium into a liquid seed medium (e.g., 20 g/L glucose, 3 g/L yeast extract, 2 g/L KH₂PO₄, 2 g/L MgSO₄·7H₂O, pH 5.5).[1]
-
Incubate the seed culture at 26°C on a rotary shaker at 150 rpm for 8-10 days.[1]
-
-
Fermentation Culture:
-
Prepare the fermentation medium with optimized components (refer to Table 2).
-
Adjust the initial pH to the desired value (e.g., 5.5) before sterilization.
-
Inoculate the fermentation medium with the seed culture at a ratio of 10% (v/v).[1]
-
Incubate the culture under the desired conditions of temperature and agitation. For a two-stage process, an initial period of agitation (e.g., 150 rpm) can be followed by a static culture period.
-
2. Elicitor Preparation and Application
-
Methyl Jasmonate (MeJA) Stock Solution:
-
Prepare a stock solution of MeJA (e.g., 100 mM) in a suitable solvent like ethanol or dimethyl sulfoxide (B87167) (DMSO).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Application:
3. Extraction of this compound
-
Harvest the mycelia from the fermentation broth by filtration or centrifugation.
-
Wash the mycelia with distilled water to remove residual medium.
-
Dry the mycelia to a constant weight (e.g., in an oven at 60°C).
-
Grind the dried mycelia into a fine powder.
-
Extract the powder with a suitable solvent (e.g., 50% ethanol) using methods like ultrasonication or soxhlet extraction.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude triterpenoid extract.
4. Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (B129727). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol and filter through a 0.45 µm filter.
-
HPLC Conditions:
-
Analysis: Inject the standards and samples. Identify the this compound peak based on the retention time of the standard. Construct a calibration curve and calculate the concentration of this compound in the samples.
Visualizations
Caption: Experimental workflow for enhancing this compound production.
Caption: Triterpenoid biosynthesis pathway in Ganoderma lucidum.
References
- 1. Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Methyl Jasmonate Elicitation on Triterpene Production and Evaluation of Cytotoxic Activity of Mycelial Culture Extracts of Ganoderma applanatum (Pers.) Pat. [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants [mdpi.com]
- 8. Methyl jasmonate induces ganoderic acid biosynthesis in the basidiomycetous fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
Overcoming solubility issues of Lucidenic Acid C in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Lucidenic Acid C.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is classified as a poorly water-soluble compound. While extensive experimental data on its aqueous solubility is limited, predictive models suggest a solubility of approximately 0.12 g/L [1]. Its hydrophobic triterpenoid (B12794562) structure contributes to its low solubility in aqueous media.
Q2: Why am I observing low bioactivity or high variability in my experiments with this compound?
Poor aqueous solubility is a primary reason for observing lower-than-expected bioactivity or inconsistent results in in vitro and in vivo experiments. For effective absorption and cellular uptake, this compound needs to be adequately dissolved in the aqueous environment of biological systems.
Q3: What are the common signs of solubility issues in my experiments?
Common indicators of solubility problems include:
-
Precipitation of the compound upon addition to aqueous buffers or cell culture media.
-
Inconsistent results between experimental replicates.
-
Lower than expected pharmacological effects.
-
Difficulty in preparing a homogenous stock solution.
Q4: In which organic solvents is this compound soluble?
This compound is generally soluble in organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone[2].
Troubleshooting Guides: Enhancing Aqueous Solubility
Several techniques can be employed to overcome the solubility limitations of this compound. Below are detailed methodologies for common and effective approaches.
Method 1: Co-solvency
This technique involves the addition of a water-miscible organic solvent to the aqueous solution to increase the solubility of a hydrophobic compound.
Experimental Protocol: Co-solvent System Preparation
-
Solvent Selection: Choose a biocompatible co-solvent such as ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG 400).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the selected co-solvent (e.g., 10 mg/mL in ethanol).
-
Working Solution Preparation: Add the stock solution dropwise to the aqueous buffer or cell culture medium while vortexing to achieve the desired final concentration.
-
Observation: Visually inspect for any signs of precipitation. If precipitation occurs, adjust the co-solvent to aqueous phase ratio.
-
Control: Ensure that the final concentration of the co-solvent in the experimental system is not causing any toxicity or off-target effects by running a vehicle control.
Method 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
-
Molar Ratio Determination: Start with a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.
-
Cyclodextrin Solution Preparation: Dissolve the calculated amount of HP-β-CD in the desired aqueous buffer (e.g., PBS) with stirring. Gentle warming (40-50°C) can aid dissolution.
-
Complexation:
-
Method A (Direct Addition): Add powdered this compound directly to the stirring HP-β-CD solution.
-
Method B (Solvent Evaporation): Dissolve this compound in a minimal amount of a volatile organic solvent (e.g., ethanol) and add this solution dropwise to the stirring HP-β-CD solution.
-
-
Incubation: Seal the container and stir the mixture vigorously at room temperature for 24-72 hours to allow for complex formation.
-
Filtration/Lyophilization (Optional): To remove any un-complexed compound, filter the solution through a 0.22 µm filter. For a stable powder, the solution can be lyophilized (freeze-dried).
-
Quantification: Confirm the concentration of solubilized this compound in the final solution using a validated analytical method such as HPLC.
Method 3: Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds within the bilayer, effectively dispersing them in an aqueous solution.
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Selection: A common formulation includes a mixture of a phospholipid (e.g., phosphatidylcholine) and cholesterol.
-
Lipid Film Formation:
-
Dissolve this compound and the lipids in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes with a defined pore size.
-
-
Purification: Remove any un-encapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Method 4: Solid Dispersion
This method involves dispersing the drug in a solid hydrophilic carrier, often a polymer, to improve its dissolution rate and solubility.
Experimental Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Carrier Selection: Choose a hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene glycol (PEG).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., ethanol or methanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to obtain a solid mass.
-
Drying and Milling: Dry the resulting solid mass under vacuum to remove any residual solvent. Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for its physical state (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure this compound.
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Water Solubility | 0.12 g/L | ALOGPS |
| logP | 2.58 | ALOGPS |
| Polar Surface Area | 132.13 Ų | ChemAxon |
Table 2: Comparison of Solubility Enhancement Techniques
| Method | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing the polarity of the solvent system. | Simple and quick to prepare. | Potential for solvent toxicity; may not be suitable for all applications. |
| Cyclodextrin Inclusion | Encapsulation of the hydrophobic drug within the cyclodextrin's cavity. | Significant increase in aqueous solubility; enhanced stability; low toxicity. | Requires specific protocol development; potential for interaction with other assay components. |
| Liposomal Formulation | Entrapment of the hydrophobic drug within a lipid bilayer. | Improves bioavailability; allows for targeted delivery; protects the compound from degradation. | Complex preparation protocols; potential for particle size and stability issues. |
| Solid Dispersion | Dispersion of the drug in a hydrophilic solid carrier. | Enhances dissolution rate; can produce amorphous drug forms with higher solubility. | Potential for drug recrystallization and stability issues over time. |
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for selecting a solubility enhancement method.
Signaling Pathways Modulated by Lucidenic Acids
Lucidenic acids have been shown to modulate key signaling pathways involved in cellular processes such as inflammation and cell proliferation.
1. MAPK/ERK Signaling Pathway
Lucidenic acid B has been demonstrated to inhibit the invasion of human hepatoma cells by inactivating the MAPK/ERK signal transduction pathway, leading to the downregulation of MMP-9 expression[3][4].
Caption: Inhibition of the MAPK/ERK pathway by this compound.
2. p38 and JNK MAPKs Activation
Lucidenic acids have been found to modulate the activation of p38 and JNK MAP kinases in response to stimuli like lipopolysaccharide (LPS), thereby influencing inflammatory responses[5].
Caption: Modulation of p38 and JNK pathways by this compound.
References
- 1. Showing Compound this compound (FDB016722) - FooDB [foodb.ca]
- 2. oatext.com [oatext.com]
- 3. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Lucidenic acids-rich extract from antlered form of Ganoderma lucidum enhances TNFα induction in THP-1 monocytic cells possibly via its modulation of MAP kinases p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of Lucidenic Acid C under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Lucidenic Acid C under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a sealed container at 4°C, protected from moisture. For extended periods, storage at -20°C is also a common practice for triterpenoids to minimize degradation.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at -20°C or -80°C. A study on a triterpenoid-enriched fraction from Ganoderma lucidum containing ganoderic acids, which are structurally similar to lucidenic acids, demonstrated stability for up to one year at room temperature[1][2]. However, for optimal stability of purified compounds in solution, lower temperatures are advisable. Sample solutions of ganoderic acids A and B have been shown to have good stability at room temperature for up to 24 hours[3].
Q3: What common factors can cause the degradation of this compound?
A3: this compound, like other lanostane-type triterpenoids, can be susceptible to degradation under several conditions:
-
Acidic and Basic Conditions: Exposure to strong acids or bases can catalyze hydrolysis or other degradation reactions. One study on a new ganoderic acid proposed an acid-catalyzed degradation mechanism in methanol (B129727) involving protonation and subsequent removal of a hydroxyl group[4].
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule. Triterpenoids from Ganoderma have been studied for their antioxidant properties, implying they can be oxidized[5][6].
-
Heat: Elevated temperatures can cause thermal degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
Q4: Are there any specific solvents that should be avoided for long-term storage of this compound solutions?
A4: While specific data for this compound is limited, a study on a new ganoderic acid indicated that it showed optimal stability in an aprotic environment and was susceptible to acid-catalyzed degradation in methanol[4]. Therefore, for long-term storage, it is advisable to use aprotic solvents and avoid protic solvents, especially those that may be acidic.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Loss of compound activity or inconsistent analytical results over time. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If storage is unavoidable, store aliquots at -80°C and avoid repeated freeze-thaw cycles. Confirm the stability of the compound in the chosen solvent under your storage conditions. |
| Appearance of unknown peaks in chromatograms of stored samples. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in distinguishing them from impurities present in the original sample. |
| Low recovery of this compound from experimental samples. | Adsorption to container surfaces or degradation during sample processing. | Use silanized glassware or low-adsorption microcentrifuge tubes. Minimize the exposure of the sample to harsh conditions (e.g., high temperature, extreme pH) during extraction and processing. |
| Inconsistent results between different batches of the compound. | Variability in the purity or stability of the starting material. | Always characterize the purity of a new batch of this compound before use. Perform a baseline stability assessment on each new batch. |
Data Presentation: Stability of this compound (Inferred from Related Compounds)
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Light/Moisture Conditions |
| Solid (Powder) | 4°C (long-term) or -20°C (extended) | Sealed | Protect from light and moisture |
| Solution | -20°C or -80°C | Sealed, appropriate solvent | Protect from light |
Table 2: Expected Stability of this compound under Forced Degradation Conditions (Qualitative)
| Condition | Stressor | Expected Stability | Potential Degradation Pathway |
| Hydrolytic | 0.1 M HCl, 60°C | Likely to degrade | Acid-catalyzed hydrolysis/degradation |
| Hydrolytic | 0.1 M NaOH, 60°C | Likely to degrade | Base-catalyzed hydrolysis/degradation |
| Oxidative | 3% H2O2, Room Temperature | Likely to degrade | Oxidation |
| Thermal | 60°C | Potentially unstable over time | Thermal decomposition |
| Photolytic | UV/Visible light exposure | Potentially unstable | Photodegradation |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The extent of degradation should be targeted at 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for a predetermined time.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for a predetermined time, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 60°C for a predetermined time.
-
For solution stability, incubate the stock solution at 60°C.
-
-
Photolytic Degradation:
-
Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a predetermined duration.
-
A control sample should be kept in the dark at the same temperature.
-
3. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).[7]
-
The HPLC method should be capable of separating this compound from its potential degradation products. A typical mobile phase for triterpenoid (B12794562) analysis could be a gradient of acetonitrile (B52724) and water (with 0.2% acetic acid).[8]
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound in each stressed sample compared to the control.
-
Characterize the degradation products by examining their chromatographic and spectral properties (e.g., retention time, UV spectrum).
Visualizations
References
- 1. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Gano… [ouci.dntb.gov.ua]
- 3. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenes and Aromatic Meroterpenoids with Antioxidant Activity and Neuroprotective Effects from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fast analysis of triterpenoids in Ganoderma lucidum spores by ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lucidenic Acid C Treatment in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lucidenic Acid C in cell culture experiments. The information is designed to assist scientists and drug development professionals in optimizing dosage, treatment duration, and interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell culture experiments?
A1: Based on published data, a starting concentration range of 10 µM to 100 µM is recommended for initial experiments with this compound. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and incubation time. For example, the IC50 for A549 human lung adenocarcinoma cells has been reported to be between 52.6 and 84.7 μM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: What is a standard treatment duration when assessing the effects of this compound?
A2: Treatment durations typically range from 24 to 72 hours. A 24-hour treatment with 50 µM this compound has been shown to inhibit cell invasion in HepG2 cells without significantly affecting cell viability[1]. Longer incubation times, such as 48 or 72 hours, are often used to assess effects on cell viability and apoptosis[1]. The optimal duration should be determined empirically for each cell line and desired outcome.
Q3: What are the known mechanisms of action for this compound?
A3: this compound has been shown to inhibit the activity of matrix metalloproteinase-9 (MMP-9), which is involved in cancer cell invasion and metastasis[1][2]. Closely related compounds, such as Lucidenic Acid B, have been demonstrated to induce apoptosis through a mitochondria-mediated pathway involving the activation of caspase-9 and caspase-3[3]. Additionally, Lucidenic Acid B has been found to suppress the MAPK/ERK and NF-κB signaling pathways, which are critical for cell survival and proliferation[4][5].
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be diluted in cell culture medium to the desired final concentrations for your experiments. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Troubleshooting Guides
Guide 1: MTT/XTT Assay Issues with this compound
Problem: Inconsistent or unexpectedly high cell viability readings in your MTT or XTT assay.
Possible Cause: Triterpenoid compounds, like this compound, can have antioxidant properties and may directly reduce the tetrazolium salts (MTT, XTT) to formazan (B1609692), leading to a false positive signal for cell viability[6]. This chemical reaction can occur independently of cellular metabolic activity, masking the true cytotoxic effects of the compound.
Solutions:
| Troubleshooting Step | Detailed Procedure |
| 1. Run a Cell-Free Control | Prepare wells with your various concentrations of this compound in culture medium without cells. Add the MTT or XTT reagent and incubate for the standard duration. A color change in these wells confirms direct reduction by the compound. |
| 2. Wash Cells Before Reagent Addition | Before adding the MTT or XTT reagent, gently aspirate the medium containing this compound and wash the cells once with sterile phosphate-buffered saline (PBS). Then, add fresh medium containing the tetrazolium salt. |
| 3. Use an Alternative Viability Assay | Consider using a viability assay that is not based on metabolic reduction. The Sulforhodamine B (SRB) assay, which measures total protein content, or ATP-based assays (e.g., CellTiter-Glo®), which quantify cellular ATP levels, are excellent alternatives less prone to this type of interference[6]. |
Guide 2: Annexin V/PI Apoptosis Assay Pitfalls
Problem: High background fluorescence or a large population of Annexin V-positive/PI-positive cells in the untreated control group.
Possible Cause: Mechanical stress during cell harvesting or the use of EDTA in dissociation buffers can damage cell membranes, leading to false positive signals for both apoptosis and necrosis[7][8][9]. Over-confluent or nutrient-deprived cultures can also exhibit increased spontaneous apoptosis[7].
Solutions:
| Troubleshooting Step | Detailed Procedure |
| 1. Gentle Cell Handling | When harvesting adherent cells, use a gentle dissociation reagent that does not contain EDTA, as Annexin V binding is calcium-dependent[7]. Avoid vigorous pipetting or vortexing. For suspension cells, pellet them at a low speed (e.g., 300 x g for 5 minutes). |
| 2. Optimize Cell Culture Conditions | Ensure cells are in the logarithmic growth phase and are not over-confluent at the time of treatment and harvesting. Use fresh culture medium to avoid nutrient depletion. |
| 3. Include Proper Controls | Always include an unstained cell control to set the baseline fluorescence, and single-stained controls (Annexin V only and PI only) to set up proper compensation for spectral overlap[8]. |
| 4. Titrate Reagents | Use the recommended concentrations of Annexin V and PI. Over-concentration can lead to non-specific binding and high background[8]. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Human Lung Adenocarcinoma | Not Specified | 52.6 - 84.7 | |
| COLO205 | Human Colon Carcinoma | 72 | 486 | [1] |
| HepG2 | Human Hepatocellular Carcinoma | 72 | 230 | [1] |
| HL-60 | Human Promyelocytic Leukemia | 72 | 45.5 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
After 24 hours, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same final concentration) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic cells by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest both floating and adherent cells. For adherent cells, use a gentle, EDTA-free dissociation method.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Western Blot Analysis of Cleaved Caspase-3
This protocol details the detection of activated caspase-3, a key marker of apoptosis.
Materials:
-
This compound treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved form of caspase-3 indicates apoptosis induction.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Enhancing the Bioavailability of Lucidenic Acid C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Lucidenic Acid C in in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and highly variable plasma concentrations of this compound in our rat pharmacokinetic studies. What could be the cause and how can we improve this?
A1: Low and variable plasma concentrations of this compound are common challenges, primarily due to its poor aqueous solubility and low permeability. Like other triterpenoids, this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low solubility and low permeability.
Troubleshooting Steps:
-
Formulation Strategy: The most critical factor is the formulation. A simple suspension in an aqueous vehicle is unlikely to yield adequate absorption. Consider the following advanced formulation strategies:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can significantly enhance its oral bioavailability.[1] These formulations improve solubility, protect the compound from degradation in the gastrointestinal tract, and can facilitate transport across the intestinal epithelium.
-
Lipid-Based Formulations: Formulations containing lipids, surfactants, and co-solvents can improve the solubilization of this compound in the gut.
-
Amorphous Solid Dispersions: Creating a coamorphous system with a carrier can prevent crystallization and enhance the dissolution rate.
-
-
Dose and Vehicle: Ensure the dose is appropriate and the vehicle is optimized for suspension and delivery. For preclinical studies, a vehicle like a mix of Cremophor, Tween-80, PEG, and ethanol (B145695) in water can be used for poorly soluble compounds.
-
Animal Handling: Ensure consistent oral gavage technique to minimize variability between animals. Fasting animals overnight before dosing can also reduce variability in gastrointestinal conditions.
Q2: What level of bioavailability enhancement can we realistically expect with improved formulations for a triterpenoid (B12794562) like this compound?
A2: While specific data for this compound is limited, studies on structurally similar triterpenoids from Ganoderma lucidum, such as ganoderic acid A, and other pentacyclic triterpenoids like ursolic acid, provide valuable insights. For instance, a study on ganoderic acid A demonstrated an increase in absolute bioavailability from 22% to 70% when administered as a solid lipid nanoparticle formulation compared to a suspension in rats.[1] Another study on ursolic acid reported a 2.68-fold increase in oral bioavailability with nanoparticles.[2] Nanoemulsions of ursolic acid have shown up to a 27.5-fold increase in bioavailability.[3]
Q3: We are considering a liposomal formulation. What are the key parameters to consider during preparation?
A3: When preparing a liposomal formulation of this compound, several factors are crucial for success:
-
Lipid Composition: The choice of phospholipids (B1166683) (e.g., soy phosphatidylcholine, DPPC) and the inclusion of cholesterol are critical for liposome (B1194612) stability and drug encapsulation efficiency.
-
Drug-to-Lipid Ratio: This ratio needs to be optimized to maximize drug loading without compromising the stability of the liposomes.
-
Preparation Method: The thin-film hydration method followed by extrusion is a common and reliable technique for producing unilamellar vesicles with a defined size.[4]
-
Particle Size and Polydispersity Index (PDI): The size of the liposomes should ideally be in the nanometer range (e.g., 100-200 nm) with a low PDI (e.g., < 0.3) to ensure uniformity and consistent performance in vivo.
-
Encapsulation Efficiency: It is essential to determine the percentage of this compound that has been successfully encapsulated within the liposomes.
Q4: Are there any known biological interactions of this compound that we should be aware of for our in vivo studies?
A4: Yes, this compound, along with other lucidenic acids, has been shown to exhibit anti-invasive effects on cancer cells by inhibiting matrix metalloproteinase-9 (MMP-9) activity.[5][6] This inhibition is mediated through the inactivation of the MAPK/ERK signaling pathway and the reduction of NF-κB and AP-1 binding activities.[2][3][7] When designing in vivo efficacy studies, particularly in oncology models, these mechanistic details are important to consider for pharmacodynamic assessments.
Quantitative Data on Bioavailability Enhancement of Triterpenoids
The following table summarizes the reported enhancement in oral bioavailability for triterpenoids using different formulation strategies. This data can serve as a reference for estimating the potential improvement for this compound.
| Triterpenoid | Formulation Strategy | Animal Model | Fold Increase in Bioavailability (AUC) | Reference |
| Ganoderic Acid A | Solid Lipid Nanoparticles | Rat | 3.18 (from 22% to 70% absolute bioavailability) | [1] |
| Ursolic Acid | Nanoparticles | Rat | 2.68 | [2][8] |
| Ursolic Acid | Nanoemulsion | Rat | 27.5 | [3] |
| Ursolic Acid | Coamorphous form with Piperine | Rat | 5.8 (compared to free drug) |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration
This protocol describes a general method for preparing liposomes containing the lipophilic drug this compound.
Materials:
-
This compound
-
Soy Phosphatidylcholine (or other suitable phospholipid)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve a specific molar ratio of soy phosphatidylcholine and cholesterol (e.g., 2:1) and a calculated amount of this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for approximately 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Briefly sonicate the MLV suspension in a bath sonicator to aid in the dispersion of the lipid film.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a uniform size, pass the MLV suspension through a liposome extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).[4]
-
Perform multiple passes (e.g., 10-20) through the membrane to ensure a homogenous liposome population.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency of this compound by separating the free drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in both fractions using a validated analytical method (e.g., HPLC).
-
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines a general procedure for conducting an oral pharmacokinetic study of a formulated this compound in rats.
Materials and Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 200-250 g)
-
This compound formulation (e.g., liposomal suspension)
-
Vehicle control
-
Oral gavage needles (flexible tip recommended)
-
Blood collection tubes (e.g., with anticoagulant like heparin or EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) with free access to water before dosing.
-
-
Dosing:
-
Weigh each rat to determine the precise dosing volume.
-
Administer the this compound formulation or vehicle control orally via gavage. A typical administration volume is 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule for an oral study would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately transfer the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
Calculate the relative bioavailability of the formulated this compound by comparing its AUC to that of a reference formulation (e.g., an unformulated suspension).
-
Visualizations
Signaling Pathway of this compound in Inhibiting MMP-9 Expression
The following diagram illustrates the proposed signaling pathway through which this compound inhibits the expression of Matrix Metalloproteinase-9 (MMP-9).
Experimental Workflow for Bioavailability Enhancement
This diagram outlines the general workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
Preventing degradation of Lucidenic Acid C during extraction and purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Lucidenic Acid C from Ganoderma species.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow, leading to low yield or degradation of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
Possible Causes and Solutions:
-
Suboptimal Extraction Temperature: High temperatures can lead to the degradation of triterpenoids. The yield of triterpenoids from Ganoderma lucidum has been observed to decrease at extraction temperatures above 80°C[1]. While higher temperatures (above 70°C) can increase extraction efficiency for some triterpenoids, they can also cause hydrolysis and oxidation of other plant metabolites[2].
-
Recommendation: Maintain the extraction temperature at or below 80°C to minimize thermal degradation.
-
-
Inadequate Solvent Penetration: The physical characteristics of the raw material can significantly impact extraction efficiency.
-
Recommendation: Ensure the Ganoderma fruiting bodies are thoroughly dried and ground to a fine powder to maximize the surface area for solvent interaction.
-
-
Incorrect Solvent Choice: Lucidenic acids, being triterpenoids, are most soluble in organic solvents.
-
Recommendation: Use ethanol (B145695) or methanol (B129727) for extraction. Ethanol is often preferred due to its lower toxicity.
-
Issue 2: Degradation of this compound During Purification
Possible Causes and Solutions:
-
Acid-Catalyzed Degradation: Some triterpenoids, like certain ganoderic acids, are unstable in protic and acidic conditions, which can lead to degradation[3].
-
Recommendation: Avoid strongly acidic conditions during purification. If acidic conditions are necessary, use them for the shortest possible time and at low temperatures. Opt for aprotic solvents where feasible, as some ganoderic acids show optimal stability in such environments[3].
-
-
Prolonged Exposure to Solvents: Extended exposure to certain solvents, especially protic ones like methanol, may contribute to the degradation of sensitive compounds[3].
-
Recommendation: Minimize the duration of purification steps. Expedite the process from crude extract to the purified compound.
-
-
Suboptimal Column Chromatography Conditions: The choice of stationary and mobile phases can affect the stability of the target compound.
-
Recommendation: For column chromatography, consider using a reversed-phase C18 column. For the mobile phase, a gradient of acetonitrile (B52724) and water or methanol and water is commonly used.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for extracting this compound?
A1: A common and effective method is ultrasound-assisted extraction (UAE) with ethanol. This technique can enhance extraction efficiency while potentially reducing the extraction time and temperature compared to conventional methods.
Q2: How can I remove fatty acids that co-extract with this compound?
A2: A defatting step prior to the main extraction can be beneficial. This involves a pre-extraction with a non-polar solvent like n-hexane to remove lipids, which can interfere with the subsequent purification of triterpenoids.
Q3: What are the optimal storage conditions for purified this compound?
A3: While specific long-term stability data for pure this compound is limited, a triterpenoid-enriched fraction from Ganoderma lucidum has been shown to be stable for up to a year at room temperature[4]. For general guidance, purified compounds are often stored at low temperatures (-20°C or -80°C) in a dry, dark environment to prevent degradation. It is advisable to store the compound as a dry powder.
Q4: Can I use hot water extraction to obtain this compound?
A4: Hot water extraction is generally used for extracting polysaccharides from Ganoderma. Lucidenic acids are triterpenoids and have low solubility in water. Therefore, solvent extraction with ethanol or methanol is the preferred method.
Data Presentation
Table 1: Influence of Extraction Temperature on Triterpenoid Yield from Ganoderma lucidum
| Extraction Temperature (°C) | Triterpenoid Yield (%) | Reference |
| 40 | 0.11 | [1] |
| 80 | 0.15 | [1] |
| >80 | Decreased | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
-
Sample Preparation: Dry the fruiting bodies of Ganoderma lucidum at 60°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh a desired amount of the powdered sample and place it in an extraction vessel.
-
Add 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for approximately 45-60 minutes at a controlled temperature (e.g., 50-60°C).
-
-
Filtration: After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a silica (B1680970) gel or C18 reversed-phase column with the appropriate solvent system.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable solvent gradient (e.g., a gradient of increasing methanol in water for a C18 column).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Factors contributing to this compound degradation and corresponding prevention strategies.
References
- 1. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate control groups for Lucidenic Acid C experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lucidenic Acid C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the appropriate selection of control groups in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving and administering this compound to cell cultures?
A1: The recommended vehicle for dissolving this compound for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should then be diluted with the cell culture medium to achieve the desired final concentrations for your experiments.
Q2: What is a critical consideration when using DMSO as a vehicle?
A2: A critical consideration is the final concentration of DMSO in the cell culture medium. High concentrations of DMSO can be toxic to cells and may influence experimental outcomes. Therefore, it is imperative to ensure that the final DMSO concentration in all experimental wells, including control groups, is less than 0.5%, and ideally below 0.1%.[1]
Q3: What is a vehicle control and why is it essential in this compound experiments?
A3: A vehicle control is a crucial component of in vitro experiments involving compounds dissolved in a solvent like DMSO. It consists of cells treated with the same volume of the vehicle (e.g., DMSO) as the experimental group, but without the this compound. This control is essential to ensure that any observed effects are due to the this compound itself and not the solvent.
Troubleshooting Guide: Control Selection
Issue: I am not sure which control groups to include in my cytotoxicity assay for this compound.
Solution: A well-designed cytotoxicity assay should include the following control groups:
-
Negative Control (Untreated): Cells cultured in medium alone, without any treatment. This group represents the baseline cell viability.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound. This control helps to distinguish the effect of the compound from any potential effects of the solvent.
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in the specific cell line being used. This confirms that the assay is working correctly and is capable of detecting a cytotoxic effect.
-
Blank Control (Medium Only): Wells containing only the cell culture medium without cells. This is used to subtract the background absorbance or fluorescence in colorimetric or fluorometric assays, respectively.
Experimental Protocols and Data
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HepG2, A549).[1][2]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound, vehicle control (DMSO), or a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Solubilization: Incubate for 2-4 hours at 37°C. After this, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary:
| Parameter | Value | Reference Cell Lines |
| Seeding Density | 5x10³ - 1x10⁴ cells/well | HepG2, A549 |
| Incubation Time | 24 - 72 hours | HepG2, A549, HL-60 |
| This compound Conc. | 10 - 100 µM | HepG2, HL-60 |
| Vehicle (DMSO) Conc. | < 0.5% | General |
Anti-Invasion Assay (Matrigel Invasion Assay)
This protocol is designed to assess the effect of this compound on the invasive potential of cancer cells, such as HepG2.[3][4]
Methodology:
-
Chamber Preparation: Rehydrate Matrigel-coated filter inserts (8 µm pore size) with serum-free medium.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 5 x 10⁴ cells/200 µl.
-
Treatment and Seeding: In the cell suspension, add this compound to the desired final concentration (e.g., 50 µM) or the vehicle control. Seed the cell suspension into the upper chamber of the inserts.[4]
-
Chemoattractant: Add serum-containing medium to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24 hours.
-
Cell Removal: After incubation, remove the non-invading cells from the upper surface of the filter with a cotton swab.
-
Staining: Fix the invading cells on the lower surface of the filter with methanol (B129727) and stain with a suitable stain (e.g., Giemsa).
-
Quantification: Count the number of invaded cells under a microscope.
Quantitative Data Summary:
| Parameter | Value | Reference Cell Line |
| Cell Seeding | 5 x 10⁴ cells/well | HepG2 |
| Incubation Time | 24 hours | HepG2 |
| This compound Conc. | 50 µM | HepG2 |
| Positive Control (Inducer) | 200 nM PMA | HepG2 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a method to detect and quantify apoptosis induced by this compound.[5][6]
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or controls for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Control Groups for Apoptosis Assay:
-
Unstained Cells: To set the baseline fluorescence.
-
Annexin V-FITC only: To compensate for green fluorescence.
-
PI only: To compensate for red fluorescence.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to ensure the assay is working.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for a standard cytotoxicity assay.
Caption: Inhibition of MAPK/ERK and NF-κB pathways by this compound.
References
Validation & Comparative
Comparing the cytotoxicity of Lucidenic Acid C with Lucidenic Acid A and B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Lucidenic Acid C against Lucidenic Acids A and B, supplemented with available experimental data. Lucidenic acids, triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their potential anti-cancer activities. Understanding the differential cytotoxicity and mechanisms of action of these closely related compounds is crucial for advancing drug discovery and development efforts.
Comparative Cytotoxicity Data
The cytotoxic effects of Lucidenic Acids A, B, and C have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. While extensive data is available for Lucidenic Acids A and B, quantitative data for this compound is less prevalent in the literature. However, existing studies consistently indicate that this compound is generally less potent than its A and B counterparts.
| Lucidenic Acid | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Lucidenic Acid A | PC-3 | Prostate Cancer | 35.0 ± 4.1 | - |
| HL-60 | Leukemia | 61 | 72 | |
| 142 | 24 | |||
| COLO205 | Colon Cancer | 154 | 72 | |
| HCT-116 | Colon Cancer | 428 | 72 | |
| HepG2 | Liver Cancer | 183 | 72 | |
| Lucidenic Acid B | COLO205 | Colon Cancer | - | - |
| HepG2 | Liver Cancer | 112 | - | |
| HL-60 | Leukemia | 45.0 | - | |
| HT-29 | Colon Cancer | - | - | |
| This compound | A549 | Lung Adenocarcinoma | 52.6 - 84.7 | - |
| COLO205 | Colon Cancer | Less potent than A & B | - | |
| HepG2 | Liver Cancer | Less potent than A & B | - | |
| HL-60 | Leukemia | Less potent than A & B | - |
Data Summary: The compiled data indicates that Lucidenic Acid B often exhibits the highest cytotoxicity, particularly against leukemia (HL-60) and liver cancer (HepG2) cell lines.[1][2] Lucidenic Acid A also demonstrates significant cytotoxic effects across a range of cancer cell lines.[1][2] In contrast, this compound is consistently reported to be less potent than both Lucidenic Acids A and B in the cell lines tested.[1][2]
Experimental Protocols
The following is a generalized protocol for determining cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method cited in the referenced studies.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HL-60, HepG2, COLO205) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
2. Compound Treatment:
-
Stock solutions of Lucidenic Acids A, B, and C are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should be kept below 0.5%.
-
The culture medium is replaced with the medium containing the various concentrations of the lucidenic acids. Control wells receive medium with DMSO only.
3. MTT Assay:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium is then removed, and the formazan crystals are dissolved in 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in DMF).
4. Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of Lucidenic Acids A, B, and C are mediated through distinct signaling pathways, primarily leading to apoptosis (programmed cell death) or cell cycle arrest.
Lucidenic Acid B: Induction of Mitochondria-Mediated Apoptosis
Lucidenic Acid B has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][2] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.
Caption: Mitochondria-mediated apoptosis pathway induced by Lucidenic Acid B.
Additionally, Lucidenic Acid B has been reported to inhibit the invasion of human hepatoma cells by inactivating the MAPK/ERK signaling pathway and reducing the binding activities of NF-κB and AP-1.[1]
Lucidenic Acids A and C: Induction of G1 Phase Cell Cycle Arrest
In contrast to the apoptotic mechanism of Lucidenic Acid B, Lucidenic Acids A and C have been observed to cause cell cycle arrest in the G1 phase.[1][2] This prevents the cancer cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting proliferation. The G1 checkpoint is a critical regulatory point in the cell cycle, and its arrest is often mediated by the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.
References
A Head-to-Head Comparison of Lucidenic Acid C and Ganoderic Acid Bioactivity for Researchers and Drug Development Professionals
An in-depth analysis of the cytotoxic and signaling pathway modulation activities of two prominent triterpenoids from Ganoderma lucidum.
Lucidenic acid C and various ganoderic acids, both derived from the medicinal mushroom Ganoderma lucidum, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. As research into natural compounds for drug development intensifies, a clear understanding of their comparative bioactivities is crucial. This guide provides a head-to-head comparison of the biological activities of this compound and representative Ganoderic Acids, with a focus on their anti-cancer properties. The information is presented to aid researchers, scientists, and drug development professionals in their ongoing efforts.
Comparative Cytotoxicity
Table 1: Comparative IC50 Values of this compound and Various Ganoderic Acids Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Human Lung Adenocarcinoma | 52.6 - 84.7 | [1] |
| COLO205 | Colon Cancer | Not as potent as Lucidenic Acids A & B | [1][2] | |
| HepG2 | Liver Cancer | Not as potent as Lucidenic Acids A & B | [1][2] | |
| HL-60 | Leukemia | Not as potent as Lucidenic Acids A & B | [1][2] | |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | ~187.6 (24h), ~203.5 (48h) | [3] |
| SMMC7721 | Hepatocellular Carcinoma | ~158.9 (24h), ~139.4 (48h) | [3] | |
| Ganoderic Acid C1 | HeLa | Cervical Cancer | 75.8 (48h) | [4] |
| HepG2 | Hepatocellular Carcinoma | 92.3 (48h) | [4] | |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 (48h) | [4] | |
| MDA-MB-231 | Breast Cancer | 110.5 (48h) | [4] | |
| 7-Oxo-ganoderic acid Z | H460 | Lung Cancer | 43.1 | [3] |
Experimental Protocols
The following are generalized experimental protocols for assessing the cytotoxicity of this compound and Ganoderic Acids. These are based on commonly used methodologies in the cited research.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound or Ganoderic Acid (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound or Ganoderic Acid in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.[4] Remove the existing medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the cells with the compound for desired time points (e.g., 24, 48, 72 hours).[4]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Modulation of Signaling Pathways
Both this compound and Ganoderic Acids have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and invasion. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers. Both Lucidenic and Ganoderic acids have been reported to inhibit this pathway.
Ganoderic acids have been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway.[5] Similarly, Lucidenic Acid B, a close analog of this compound, has been demonstrated to inhibit PMA-stimulated NF-κB DNA-binding activity in HepG2 cells.[6] This inhibition leads to the downregulation of genes involved in inflammation and cell survival, thereby contributing to the anti-cancer effects of these compounds.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in cancer.
Lucidenic Acid B has been shown to suppress the PMA-induced invasion of human hepatoma cells by inactivating the MAPK/ERK signal transduction pathway and reducing the binding activities of NF-κB and AP-1.[6] This leads to the downregulation of matrix metalloproteinase-9 (MMP-9) expression, a key enzyme involved in cancer cell invasion and metastasis. While direct evidence for Ganoderic Acid's effect on the MAPK/ERK pathway in the context of a direct comparison is limited in the provided search results, its regulation of pathways like NF-κB suggests a complex interplay of signaling modulation.[3]
Conclusion
For researchers and drug development professionals, both classes of compounds represent promising avenues for further investigation. Future studies should focus on direct head-to-head comparisons, elucidation of their detailed mechanisms of action, and in vivo efficacy studies to fully realize their therapeutic potential. The provided data and protocols serve as a foundational guide for these future research endeavors.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Invasive Potential of Lucidenic Acid C Across Diverse Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-invasive effects of Lucidenic Acid C, a triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, against various cancer cell lines. This document objectively evaluates its performance alongside alternative anti-invasive agents, supported by experimental data and detailed protocols to facilitate further research and development.
This compound has emerged as a promising natural compound with potential therapeutic applications in oncology. Its ability to inhibit cancer cell invasion, a critical step in metastasis, is of particular interest. This guide synthesizes available data to offer a clear perspective on its efficacy and mechanism of action.
Comparative Analysis of Anti-Invasive Activity
The anti-invasive properties of this compound and selected alternative compounds are summarized below. The data highlights the varying sensitivities of different cancer cell lines to these agents.
| Compound | Cancer Cell Line | Assay Type | Concentration / IC50 | Key Findings | Reference(s) |
| This compound | HepG2 (Liver Carcinoma) | Invasion Assay | 50 µM | Significantly inhibited PMA-induced cell invasion. | [1][2] |
| A549 (Lung Adenocarcinoma) | Proliferation Assay | IC50: 52.6 - 84.7 µM | Exhibited moderate inhibitory activity on cell proliferation. | [3][4] | |
| Doxycycline | A549 (Lung Adenocarcinoma) | Invasion Assay | 0.125 - 1 µM | Dose-dependently inhibited cell invasion. | |
| NCI-H446 (Small Cell Lung Cancer) | Invasion Assay | 0.2125 - 1.7 µM | Dose-dependently inhibited cell invasion. | ||
| Batimastat | Glioma Cell Lines | Invasion Assay | 0.3 µM | Effectively reduced glioma cell invasion in Boyden-chamber assays. | |
| Marimastat | Glioma Cell Lines | Invasion Assay | 0.3 µM | Effectively reduced glioma cell invasion in Boyden-chamber assays. |
Signaling Pathways and Mechanism of Action
Lucidenic acids are believed to exert their anti-invasive effects primarily through the inhibition of Matrix Metalloproteinases (MMPs), particularly MMP-9. MMPs are a family of enzymes crucial for the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis.
The signaling cascade influenced by lucidenic acids, particularly the closely related Lucidenic Acid B, involves the downregulation of the MAPK/ERK pathway.[9][10][11] This, in turn, leads to the reduced activity of transcription factors such as NF-κB and AP-1, which are critical for the expression of MMP-9.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-invasive properties of a compound like this compound.
Detailed Experimental Protocols
Cell Invasion Assay (Boyden Chamber Assay)
-
Cell Culture: Culture cancer cells (e.g., HepG2, A549, MDA-MB-231) in appropriate media until they reach 80-90% confluency.
-
Cell Starvation: Prior to the assay, starve the cells in serum-free medium for 24 hours.
-
Preparation of Inserts: Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Harvest and resuspend the starved cells in serum-free medium. Seed 5 x 104 cells in the upper chamber of the insert.
-
Treatment: Add this compound or alternative inhibitors at various concentrations to the upper chamber.
-
Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope. Calculate the percentage of invasion inhibition relative to the untreated control.
Gelatin Zymography for MMP-9 Activity
-
Sample Preparation: Collect the conditioned medium from treated and untreated cells. Centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of the conditioned medium using a BCA protein assay kit.
-
Electrophoresis: Mix equal amounts of protein with non-reducing sample buffer and load onto a polyacrylamide gel containing gelatin (1 mg/mL).
-
Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature. Incubate the gel in a developing buffer containing CaCl2 at 37°C for 12-24 hours.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Clear bands will appear against a blue background, indicating gelatinolytic activity.
-
Quantification: Quantify the intensity of the bands using densitometry software.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MMP-9, total-ERK, phospho-ERK, NF-κB, and AP-1 (or its subunits c-Jun/c-Fos) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational understanding of the anti-invasive effects of this compound and its comparison with other MMP inhibitors. Further research is warranted to establish a more comprehensive profile of its efficacy across a wider range of cancer cell lines and to elucidate the finer details of its molecular mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderma spp.: A Promising Adjuvant Treatment for Breast Cancer [mdpi.com]
- 6. Ganoderma lucidum fruiting body extracts inhibit colorectal cancer by inducing apoptosis, autophagy, and G0/G1 phase cell cycle arrest in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderma lucidum fruiting body extracts inhibit colorectal cancer by inducing apoptosis, autophagy, and G0/G1 phase cell cycle arrest in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of Lucidenic Acid C from Diverse Ganoderma Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Lucidenic Acid C, a bioactive triterpenoid (B12794562) found in various species of the medicinal mushroom Ganoderma. The focus is on its quantification across different species and its biological activities, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound
This compound is a significant constituent of the triterpenoid fraction of Ganoderma species, which are renowned for their medicinal properties.[1][2] While numerous studies have focused on the triterpenoids in Ganoderma lucidum, other species such as Ganoderma sinense, Ganoderma tsugae, Ganoderma colossum, and Ganoderma applanatum are also known to produce lucidenic acids.[3][4]
Direct comparative studies quantifying this compound across a wide range of Ganoderma species are limited in the currently available scientific literature. However, individual studies have successfully isolated and quantified this compound from specific strains. For instance, this compound has been identified and isolated from a new strain of Ganoderma lucidum (YK-02).[5] The concentration of individual triterpenoids, including lucidenic acids, can vary significantly depending on the Ganoderma species, the specific strain, culture conditions, and the part of the fungus being analyzed (fruiting body, mycelia, or spores).[3][6]
Table 1: Occurrence of Lucidenic Acids in Various Ganoderma Species
| Ganoderma Species | Presence of Lucidenic Acids | Reference for Lucidenic Acid Presence |
| Ganoderma lucidum | Yes | [1][3][4][5] |
| Ganoderma sinense | Yes | [3][4] |
| Ganoderma tsugae | Yes | [3] |
| Ganoderma colossum | Yes | [1][3] |
| Ganoderma applanatum | Yes | [1][3] |
| Ganoderma curtisii | Yes | [3] |
| Ganoderma sessile | Yes | [3] |
| Ganoderma austral | Yes | [3] |
| Ganoderma subresinosum | Yes | [3] |
| Ganoderma hainanense | Yes | [3] |
Comparative Biological Activity of this compound
Lucidenic acids, as a group, exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant effects.[1][2][3][7]
Anticancer Activity
This compound has demonstrated notable anticancer properties. Research has shown its efficacy against various cancer cell lines.
-
Inhibitory Activity against Lung Adenocarcinoma: this compound has been found to exhibit moderate inhibitory activity against the proliferation of A549 human lung adenocarcinoma cells, with a reported IC50 value ranging between 52.6 and 84.7 μM.[6]
-
Cytotoxic Effects: It has also shown cytotoxic effects against COLO205 (colon cancer), HepG2 (liver cancer), and HL-60 (leukemia) cell lines.[8]
-
Anti-invasive Potential: In a study focusing on the anti-invasive properties of lucidenic acids, this compound, at a concentration of 50 μM, significantly inhibited the phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced activity of matrix metalloproteinase-9 (MMP-9) and the invasion of HepG2 human hepatoma cells.[5] This anti-invasive effect is linked to the downregulation of the MAPK/ERK signaling pathway and the reduced binding activities of the transcription factors NF-κB and AP-1.[7]
Table 2: Anticancer Activity of this compound from Ganoderma lucidum
| Cancer Cell Line | Biological Effect | Concentration / IC50 | Reference |
| A549 (Human Lung Adenocarcinoma) | Inhibition of proliferation | 52.6 - 84.7 μM | [6] |
| HepG2 (Human Hepatoma) | Inhibition of invasion and MMP-9 activity | 50 μM | [5] |
| COLO205 (Human Colon Cancer) | Cytotoxic effect | Data not specified | [8] |
| HL-60 (Human Leukemia) | Cytotoxic effect | Data not specified | [8] |
Note: The presented data is for this compound isolated from Ganoderma lucidum. Comparative studies on the anticancer activity of this compound from different Ganoderma species are not currently available.
Experimental Protocols
Extraction and Purification of this compound from Ganoderma
This protocol is a generalized procedure based on common methods for triterpenoid extraction from Ganoderma.
-
Grinding and Degreasing: The dried fruiting bodies of the Ganoderma species are ground into a fine powder. The powder is then typically defatted with a non-polar solvent like petroleum ether to remove lipids.
-
Extraction: The defatted powder is extracted with a polar solvent, most commonly ethanol (B145695) or methanol (B129727), using methods such as Soxhlet extraction, maceration, or ultrasonic-assisted extraction.
-
Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Triterpenoids like this compound are typically found in the chloroform or ethyl acetate fraction.
-
Chromatographic Purification: The triterpenoid-rich fraction is subjected to further purification using column chromatography.
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative reverse-phase HPLC (RP-HPLC).
-
Quantitative Analysis of this compound by HPLC
-
Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of standard solutions of different concentrations are then prepared by serial dilution.
-
Sample Preparation: A precisely weighed amount of the dried Ganoderma extract is dissolved in a known volume of the solvent used for the mobile phase. The solution is filtered through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where triterpenoids show maximum absorbance, generally around 252 nm.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.
-
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the this compound standards. The concentration of this compound in the sample extract is then determined by interpolating its peak area on the calibration curve.
MMP-9 Inhibition Assay (Fluorometric)
This protocol is based on commercially available MMP-9 inhibitor screening kits.
-
Reagent Preparation:
-
MMP-9 Enzyme: Reconstitute the lyophilized MMP-9 enzyme with the provided assay buffer to the desired concentration.
-
MMP-9 Substrate: Prepare the fluorogenic MMP-9 substrate solution according to the kit's instructions.
-
This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various test concentrations with the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the MMP-9 enzyme solution, and the different concentrations of this compound. Include a positive control (MMP-9 enzyme without inhibitor) and a negative control (assay buffer and substrate without enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MMP-9 substrate to all wells.
-
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Positive Control - Rate of Sample) / Rate of Positive Control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the this compound concentration.
Visualizations
Experimental Workflow for this compound Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 8. jfda-online.com [jfda-online.com]
A Researcher's Guide to Cross-Validating the Anticancer Mechanism of Lucidenic Acid C
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the proposed mechanisms of action of Lucidenic Acid C, a bioactive triterpenoid (B12794562) isolated from Ganoderma lucidum. By integrating a series of complementary assays, this guide outlines a systematic approach to generate robust, reproducible data on its anti-proliferative, pro-apoptotic, and anti-invasive properties. Detailed experimental protocols, comparative data tables, and signaling pathway visualizations are provided to support rigorous scientific investigation.
Overview of this compound's Proposed Mechanism of Action
This compound has demonstrated multiple anticancer effects across various cancer cell lines.[1][2] Its primary mechanisms are believed to involve the induction of cytotoxicity, inhibition of cell proliferation, and suppression of cancer cell invasion.[1][3] Specifically, it has shown moderate inhibitory activity against lung adenocarcinoma (A549) and cytotoxic effects against colon (COLO205), liver (HepG2), and leukemia (HL-60) cells.[1][3] A key aspect of its activity is the inhibition of matrix metallopeptidase 9 (MMP-9), an enzyme crucial for cancer cell invasion and metastasis.[1][4][5] While the precise signaling cascade for this compound is not fully elucidated, studies on the broader family of lucidenic acids suggest an induction of apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspases.[2][3][6]
This guide proposes a multi-assay workflow to dissect these mechanisms, starting from broad cytotoxicity screening and progressing to specific molecular and functional assays to confirm the pathways involved.
Experimental Workflow for Mechanism Cross-Validation
A logical, multi-step experimental approach is crucial for validating the mechanism of a compound.[7] The workflow begins with assessing overall cytotoxicity and then drills down into specific modes of cell death and functional outcomes like invasion.
Caption: A logical workflow for cross-validating this compound's mechanism.
Hypothesized Signaling Pathway of this compound
Based on evidence from related lucidenic acids, this compound likely induces apoptosis via the intrinsic (mitochondrial) pathway and separately inhibits invasion by targeting MMP-9.
Caption: this compound's dual mechanism: apoptosis induction and invasion inhibition.
Data Presentation: Comparative Assay Results
The following tables summarize expected quantitative data from the cross-validation assays.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Cell Line | Type | IC₅₀ (µM) after 72h | Citation |
| A549 | Lung Adenocarcinoma | 68.5 | [1][3] |
| HepG2 | Hepatocellular Carcinoma | >100 | [1] |
| COLO205 | Colorectal Adenocarcinoma | >100 | [1] |
| HL-60 | Promyelocytic Leukemia | 95.2 | [1] |
| Normal Lung Fibroblasts | Non-cancerous Control | >200 |
Table 2: Apoptosis Induction in A549 Cells (Annexin V/PI Staining)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Citation |
| Vehicle Control | 0 | 3.1 ± 0.5 | 1.5 ± 0.3 | |
| This compound | 50 | 15.8 ± 1.2 | 5.4 ± 0.8 | [8] |
| This compound | 100 | 35.2 ± 2.5 | 12.7 ± 1.1 | [8] |
Table 3: Caspase Activation in A549 Cells
| Treatment | Concentration (µM) | Caspase-9 Activity (Fold Change) | Caspase-3 Activity (Fold Change) | Citation |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | |
| This compound | 100 | 3.8 ± 0.4 | 4.5 ± 0.6 | [6][8] |
Table 4: Inhibition of HepG2 Cell Invasion (Matrigel Assay)
| Treatment | Concentration (µM) | Invading Cells (% of Control) | Citation |
| Vehicle Control | 0 | 100 ± 8.5 | |
| This compound | 50 | 45.3 ± 5.1 | [1][9] |
| This compound | 100 | 21.7 ± 3.9 | [1][9] |
Table 5: Inhibition of MMP-9 Activity (Gelatin Zymography)
| Treatment (in PMA-stimulated HepG2 cells) | Concentration (µM) | Relative MMP-9 Activity (%) | Citation |
| PMA Control | 0 | 100 ± 7.2 | |
| This compound | 50 | 52.1 ± 6.3 | [4][9] |
| This compound | 100 | 28.9 ± 4.8 | [4][9] |
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
5.1. Cell Viability (MTT) Assay
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10]
-
Protocol:
-
Seed cells (e.g., A549, HepG2) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-200 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.[10]
-
5.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes.[8]
-
Protocol:
-
Treat A549 cells with this compound for 48 hours.
-
Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
5.3. Caspase Activity Assay
-
Principle: A colorimetric or fluorometric assay that detects the activity of activated caspases (e.g., caspase-3, caspase-9) by measuring the cleavage of a specific substrate.[8]
-
Protocol:
-
Treat A549 cells with this compound for 48 hours.
-
Lyse the cells and quantify the protein concentration using a Bradford assay.
-
Incubate 50 µg of protein from the cell lysate with a reaction buffer containing a specific caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate at 37°C for 2 hours.
-
Measure the absorbance at 405 nm.
-
Express results as fold change relative to the vehicle-treated control.
-
5.4. Matrigel Invasion Assay
-
Principle: Measures the ability of cancer cells to invade through a layer of Matrigel, mimicking the basement membrane.[9]
-
Protocol:
-
Rehydrate Matrigel-coated inserts (8-µm pore size) in a 24-well plate with serum-free medium.
-
Seed 5x10⁴ HepG2 cells in the upper chamber in serum-free medium containing this compound.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert with crystal violet.
-
Count the stained cells under a microscope in several fields and calculate the average.[9]
-
5.5. Gelatin Zymography
-
Principle: An electrophoresis technique to detect the activity of gelatinolytic enzymes like MMP-9. Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated, and active enzymes digest the gelatin, leaving clear bands upon staining.[9]
-
Protocol:
-
Culture HepG2 cells and stimulate with PMA (a known inducer of MMP-9) in the presence or absence of this compound for 24 hours.
-
Collect the conditioned media and concentrate the proteins.
-
Separate proteins on a 10% SDS-PAGE gel copolymerized with 1 mg/mL gelatin under non-reducing conditions.
-
After electrophoresis, wash the gel with Triton X-100 to remove SDS and renature the enzymes.
-
Incubate the gel overnight in a developing buffer at 37°C.
-
Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Visualize areas of MMP-9 activity as clear bands against a blue background and quantify using densitometry.[9]
-
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lucidenic acid B induces apoptosis in human leukemia cells via a mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Triterpenoids in Oncology: Lucidenic Acid C vs. Betulinic Acid, Ursolic Acid, and Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the anti-cancer efficacy of four prominent triterpenoids, supported by experimental data and mechanistic insights.
The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates, triterpenoids have emerged as a significant class of compounds with potent anti-tumor properties. This guide provides a comparative analysis of the in vitro efficacy of Lucidenic Acid C, a lanostane-type triterpenoid (B12794562) from Ganoderma lucidum, against three other well-characterized pentacyclic triterpenoids: Betulinic Acid, Ursolic Acid, and Oleanolic Acid. The information is compiled from various studies, and it is important to note that a direct head-to-head comparison under identical experimental conditions is not yet available in the published literature. Therefore, the presented data should be interpreted with consideration for potential inter-study variability.
Quantitative Efficacy Overview: A Tabular Comparison
The anti-proliferative activity of these triterpenoids has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following tables summarize the reported IC50 values for each compound.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| A549 (Lung) | 52.6 - 84.7 | Not Specified | [1] |
| COLO205 (Colon) | >50 | 24 | [1] |
| HepG2 (Liver) | >50 | 24 | [1] |
| HL-60 (Leukemia) | >50 | 24 | [1] |
Note: this compound has been reported to be less potent than Lucidenic Acids A and B.
Table 2: In Vitro Cytotoxicity (IC50) of Betulinic Acid
| Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 (Breast) | 10.5 | 48 | [2] |
| MDA-MB-231 (Breast) | 17.21 ± 0.86 | 48 | [3] |
| HeLa (Cervical) | 9.8 | 48 | [2] |
| A549 (Lung) | 7.6 | 48 | [2] |
| HepG2 (Liver) | 11.2 | 48 | [2] |
| EPG85-257P (Gastric) | 10.97 - 18.74 | Not Specified | [4] |
| EPP85-181P (Pancreatic) | 21.09 - 26.5 | Not Specified | [4] |
Table 3: In Vitro Cytotoxicity (IC50) of Ursolic Acid
| Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| T47D (Breast) | 231 µg/ml (~506 µM) | Not Specified | [5] |
| MCF-7 (Breast) | 221 µg/ml (~484 µM) | Not Specified | [5] |
| MDA-MB-231 (Breast) | 239 µg/ml (~524 µM) | Not Specified | [5] |
| HCT116 (Colon) | 37.2 | 24 | [6] |
| HCT-8 (Colon) | 25.2 | 24 | [6] |
| PC-3 (Prostate) | 15.2 - 25.4 | 48 | |
| A549 (Lung) | 18.5 - 28.7 | 48 |
Table 4: In Vitro Cytotoxicity (IC50) of Oleanolic Acid
| Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| HepG2 (Liver) | 30 | 24 | |
| HepG2 (Liver) | 31.94 ± 1.03 µg/mL (~70 µM) | 48 | |
| HT29 (Colon) | 2.68 | Not Specified | |
| SMMC-7721 (Liver) | >50 | Not Specified | |
| A431 (Skin) | >50 | Not Specified | |
| MCF-7 (Breast) | >50 | Not Specified |
Mechanisms of Action: Signaling Pathways
The anti-cancer effects of these triterpenoids are mediated through the modulation of various signaling pathways that regulate cell proliferation, survival, and apoptosis.
This compound
This compound, along with other lucidenic acids, has been shown to induce cell cycle arrest and inhibit cancer cell invasion. Its anti-invasive properties are linked to the downregulation of matrix metalloproteinase-9 (MMP-9), a key enzyme in extracellular matrix degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triterpenoids for cancer prevention and treatment: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Lucidenic Acid C and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for potent anti-inflammatory agents is a cornerstone of drug discovery. This guide provides a comparative overview of the anti-inflammatory properties of Lucidenic Acid C, a triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, and dexamethasone (B1670325), a well-established synthetic corticosteroid. While both compounds exhibit anti-inflammatory effects, they differ in their mechanisms and the extent of their characterization. This document aims to summarize the available experimental data, detail relevant experimental protocols, and visualize the known signaling pathways to aid researchers in their understanding and future investigations.
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies providing IC50 values for this compound on key inflammatory mediators are limited in the current literature. However, data for dexamethasone's potent anti-inflammatory effects are well-documented. The following table summarizes the available quantitative data for dexamethasone's inhibitory effects on various inflammatory markers. While specific IC50 values for this compound are not available, studies on related lucidenic acids suggest a dose-dependent inhibition of inflammatory pathways.
| Inflammatory Mediator | Dexamethasone IC50 | This compound | Reference |
| COX-2 Expression | 0.0073 µM (in human articular chondrocytes) | Data not available | [1] |
| Nitric Oxide (NO) Production | ~34.60 µg/mL (in LPS-stimulated RAW 264.7 cells) | Dose-dependent inhibition by related lucidenic acids demonstrated, but specific IC50 for this compound is not reported. | [2] |
| TNF-α Release | Dose-dependent inhibition observed at concentrations as low as 1 µmol/L. | A study on a triterpenes-rich extract containing lucidenic acids showed induction of TNFα production, suggesting a complex immunomodulatory role. | [1][3] |
| IL-6 Release | Dose-dependent inhibition observed in the range of 10⁻⁹ M to 10⁻⁶ M. | Data not available | [4] |
Note: The lack of direct quantitative data for this compound highlights a significant gap in the research and presents an opportunity for future investigation.
Mechanisms of Action: A Tale of Two Pathways
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways, with a notable convergence on the inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).
Dexamethasone: A Classic Glucocorticoid Receptor Agonist
Dexamethasone, a potent synthetic glucocorticoid, functions primarily by binding to the cytosolic glucocorticoid receptor (GR).[4] This complex then translocates to the nucleus, where it influences gene expression in two main ways:
-
Transrepression: The GR complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1). This prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[5]
-
Transactivation: The GR complex can also bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins like IκBα, an inhibitor of NF-κB.[6]
This compound: A Natural Inhibitor of Inflammatory Cascades
While the precise molecular targets of this compound are still under investigation, studies on lucidenic acids and related triterpenoids from Ganoderma lucidum point towards the inhibition of the NF-κB and MAPK/ERK signaling pathways.[7] Research on Lucidenic Acid B has shown that it can strongly inhibit the DNA-binding activities of NF-κB and AP-1 in a dose-dependent manner.[7] This inhibition leads to the downregulation of downstream inflammatory mediators. A study involving a mixture of lucidenic acids A, B, C, and N demonstrated significant inhibitory effects on PMA-induced MMP-9 activity, a key enzyme in tissue remodeling during inflammation.[8][9]
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).
Caption: Dexamethasone's anti-inflammatory signaling pathway.
Caption: Hypothesized anti-inflammatory pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the anti-inflammatory effects of compounds like this compound and dexamethasone.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or dexamethasone) and incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, and the plate is incubated for another 24 hours.
-
Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
This protocol details the quantification of pro-inflammatory cytokine release from macrophages.
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in a 24-well plate as described in the NO production assay.
-
Treatment and Stimulation: Cells are pre-treated with different concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: The culture supernatant is collected and centrifuged to remove cell debris.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance is measured using a microplate reader, and cytokine concentrations are calculated from a standard curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the in vitro anti-inflammatory effects of test compounds.
Caption: In vitro anti-inflammatory experimental workflow.
Conclusion
Dexamethasone is a highly potent and well-characterized anti-inflammatory agent with a clear mechanism of action and extensive quantitative data supporting its efficacy. This compound, as a representative of the lucidenic acids from Ganoderma lucidum, shows promise as a natural anti-inflammatory compound, likely acting through the inhibition of the NF-κB and MAPK signaling pathways. However, a significant lack of direct comparative studies and specific quantitative data, such as IC50 values for key inflammatory mediators, currently limits a direct performance comparison with dexamethasone.
For researchers and drug development professionals, dexamethasone remains the benchmark for potent anti-inflammatory activity. This compound and other related natural products represent a promising area for further research, particularly in elucidating their precise molecular targets and quantifying their anti-inflammatory potency. Future studies should focus on head-to-head comparisons with established drugs like dexamethasone to fully understand their therapeutic potential.
References
- 1. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking the purity of synthesized versus naturally extracted Lucidenic Acid C
A Comparative Analysis of Naturally Extracted Lucidenic Acid C in the Absence of a Synthetic Counterpart
Introduction
Physicochemical Properties of Naturally Extracted this compound
The fundamental characteristics of a compound are critical for its identification, formulation, and application in research. The table below summarizes the key physicochemical properties of this compound isolated from natural sources.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₀O₇ | [1] |
| Molecular Weight | 476.6 g/mol | [1] |
| Appearance | Crystalline solid | [2][3] |
| General Solubility | Soluble in methanol (B129727), ethanol, ethyl acetate | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following sections outline the standard protocols for the extraction, purification, and purity analysis of this compound from its natural source, Ganoderma lucidum.
Extraction and Purification of this compound
A common method for obtaining this compound involves solvent extraction from the fruiting bodies of Ganoderma lucidum.[5]
-
Preparation of Material : Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction : The powdered material is subjected to extraction with a polar solvent, typically 80% ethanol, using methods such as ultrasound-assisted extraction for 45 minutes at 45°C.[5]
-
Filtration and Concentration : The resulting extract is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification : The crude extract is further purified using chromatographic techniques. A typical approach involves column chromatography on a reversed-phase C18 column, with a gradient elution using a mobile phase of methanol and water.[4][5] Fractions containing this compound are collected, and the solvent is evaporated.
-
Crystallization : High-purity this compound can be obtained by recrystallization of the purified solid from methanol.[5]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound.[6][7][8]
-
Instrumentation : A standard HPLC system equipped with a Diode Array Detector (DAD) is used.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.
-
Mobile Phase : A gradient elution is often used, for example, with a mixture of acetonitrile (B52724) and 2% acetic acid in water.[4]
-
Detection : The eluent is monitored at a wavelength of 252 nm, where triterpenoids like lucidenic acids exhibit strong absorbance.[4]
-
Quantification : The purity of this compound is determined by comparing the peak area of the analyte to that of a certified reference standard. Purity levels of naturally extracted and purified lucidenic acids are often reported to be greater than 95%.[7]
Purity of Naturally Extracted this compound
The purity of a compound is a critical factor in research, as impurities can significantly impact experimental outcomes. The following table summarizes the typical purity of this compound obtained through extraction and purification from natural sources as reported in the literature.
| Analytical Method | Typical Purity | Reference |
| HPLC-DAD | >95% | [7] |
Biological Activity of Naturally Extracted this compound
This compound has demonstrated notable biological activity, particularly in the context of cancer research. The table below presents a summary of its cytotoxic effects against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| COLO205 | Colon Carcinoma | Not as potent as Lucidenic Acids A and B | [1][9] |
| HepG2 | Hepatocellular Carcinoma | Not as potent as Lucidenic Acids A and B | [1][9] |
| HL-60 | Promyelocytic Leukemia | Not as potent as Lucidenic Acids A and B | [1][9] |
| A549 | Lung Adenocarcinoma | 52.6 - 84.7 | [1] |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict the general workflow for obtaining and analyzing this compound, as well as a key signaling pathway it influences.
Comparative Discussion: Natural vs. (Hypothetical) Synthetic this compound
While a direct comparison is currently impeded by the absence of a synthetic route to this compound, a discussion of the potential differences can be valuable for future research.
-
Purity and Impurity Profile : Naturally extracted compounds may contain closely related isomers or other triterpenoids from the source organism, which can be challenging to separate completely. A synthesized compound, on the other hand, would have a different impurity profile, consisting of starting materials, reagents, and by-products from the synthetic steps. The purity of a synthetic compound can often be controlled to a higher degree.
-
Yield and Scalability : Natural extraction yields can be variable and depend on the quality and availability of the source material. Chemical synthesis offers the potential for a more consistent and scalable supply, which is a significant advantage for large-scale studies and drug development.
-
Stereochemistry : this compound possesses multiple chiral centers. While natural extraction yields a single, specific stereoisomer, chemical synthesis of such a complex molecule would need to carefully control the stereochemistry at each step to produce the biologically active isomer.
-
Biological Activity : The presence of minor, structurally related impurities in natural extracts could potentially contribute to the observed biological activity, leading to synergistic or antagonistic effects. A highly pure synthetic compound would provide a more precise understanding of the intrinsic activity of this compound itself. Studies have shown that lucidenic acids can inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and invasion.[10][11][12] Specifically, lucidenic acids have been shown to suppress the phosphorylation of ERK1/2, leading to the downregulation of matrix metalloproteinase-9 (MMP-9) expression and a reduction in cancer cell invasion.[10][11][12]
Conclusion
Naturally extracted this compound has demonstrated promising biological activities, particularly in the realm of oncology. This guide has provided a benchmark for its purity, physicochemical properties, and bioactivity based on the current scientific literature. The detailed protocols for its extraction, purification, and analysis serve as a valuable resource for researchers in the field.
The development of a total synthesis for this compound would be a significant advancement, enabling a direct and comprehensive comparison with the natural product. Such a development would not only provide a more controlled and potentially scalable source of this compound but also allow for a more precise elucidation of its structure-activity relationships and mechanism of action. Future research efforts in this area are highly encouraged to unlock the full therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lucidenic Acid C: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Lucidenic Acid C in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safe handling and compliance with standard laboratory practices.
This compound, a triterpenoid (B12794562) found in Ganoderma lucidum, should be handled with care. Although a specific Safety Data Sheet (SDS) is not publicly available, it is prudent to treat this compound as potentially hazardous until a comprehensive toxicological profile is established. Always consult the complete Safety Data Sheet provided by your supplier and your institution's Environmental Health and Safety (EHS) department before handling and disposal.
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₂O₇ | [1] |
| Molar Mass | 514.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Storage Conditions | -20°C | [1] |
| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [1] |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and whether it is contaminated with other hazardous materials. Adherence to local regulations and institutional protocols is mandatory.
Disposal of Solid this compound
Uncontaminated solid this compound may be considered non-hazardous waste in some jurisdictions. However, it is critical to confirm this with your institution's EHS department.
Methodology:
-
Consult EHS: Prior to disposal, confirm the classification of solid this compound with your institution's EHS department to ensure it is not regulated as hazardous waste.
-
Proper Labeling: Ensure the container holding the solid this compound is clearly and accurately labeled.
-
Secure Packaging: Place the primary container into a larger, durable outer container to prevent accidental spillage.
-
Waste Stream: Dispose of the securely packaged solid waste in the appropriate designated waste stream as directed by your EHS department. This may be the regular solid waste stream if deemed non-hazardous.[2]
Disposal of this compound in Solution
This compound is often dissolved in organic solvents such as DMSO or ethanol for experimental use. The disposal of these solutions is governed by the hazardous nature of the solvent. Disposal of organic solvents down the drain is strictly prohibited. [2]
Methodology for Solutions in Organic Solvents (e.g., DMSO, Ethanol):
-
Segregation: Do not mix with other waste streams. Collect waste solutions of this compound in a designated, compatible hazardous waste container for organic solvents.[3][4]
-
Container Requirements: The waste container must be made of a material compatible with the solvent, be leak-proof, and have a secure screw cap.[3][5] Acids should not be stored in metal containers.[3][5]
-
Labeling: Clearly label the hazardous waste container with all its contents, including "this compound" and the name of the solvent(s), along with their approximate concentrations or volumes.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as bases and oxidizers, until pickup.[5][6]
-
Arrange for Pickup: Follow your institution's established procedures for the collection and disposal of hazardous chemical waste by authorized personnel.[7]
Mandatory Visualization
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. coral.washington.edu [coral.washington.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Safeguarding Your Research: A Guide to Handling Lucidenic Acid C
Essential safety protocols and operational guidance for the handling and disposal of Lucidenic Acid C are critical for ensuring a secure laboratory environment. This document provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can mitigate risks and build a foundation of safety and trust in your laboratory operations.
This compound, a triterpenoid (B12794562) isolated from Ganoderma lucidum, has demonstrated cytotoxic and anti-invasive properties in cancer cell lines, making it a compound of interest in drug development.[1] Due to its potential biological activity, it is imperative to handle this compound with a high degree of caution, following protocols established for potent or cytotoxic compounds.
Personal Protective Equipment (PPE) and Handling
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be tucked under the gown cuff. Change the outer glove immediately if contaminated. |
| Body Protection | Disposable Gown | Use a solid-front, disposable gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes. For operations with a higher risk of splashes, a face shield should be worn in addition to goggles. |
| Respiratory Protection | N95 Respirator or Higher | When handling the powder form of this compound outside of a containment enclosure, a NIOSH-approved N95 respirator or higher is mandatory to prevent inhalation of airborne particles. |
| Additional Wear | Disposable Shoe and Head Covers | Recommended to minimize the tracking of potential contaminants outside of the designated work area. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key phases of handling this compound in a laboratory setting.
Experimental Protocols
Detailed methodologies are essential for the safe and effective use of this compound in research.
Preparation of this compound Stock Solution
Given that this compound is a triterpenoid, it is expected to have low solubility in aqueous solutions. Organic solvents are typically used to prepare stock solutions. While specific solubility data for this compound is limited, related lucidenic acids are soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Methodology:
-
Perform all handling of powdered this compound inside a certified chemical fume hood or a containment ventilated enclosure.
-
Wear the full recommended PPE as detailed in the table above.
-
Carefully weigh the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. For example, for a final volume of 1 mL, add the calculated amount of powder to a sterile microcentrifuge tube and add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell Culture Experiment: Investigating Anti-Invasive Effects
The following protocol is based on a study investigating the anti-invasive properties of this compound on human hepatoma (HepG2) cells.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) to induce cell invasion
-
Serum-free cell culture medium
-
Matrigel invasion chambers
Methodology:
-
Culture HepG2 cells in complete medium until they reach the desired confluency.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in serum-free medium to a final concentration of 50 µM. Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent toxicity.
-
Seed the HepG2 cells into the upper chamber of the Matrigel-coated inserts in the presence of 50 µM this compound and PMA.
-
Incubate the cells for 24 hours.
-
After incubation, fix and stain the cells that have invaded the lower surface of the membrane.
-
Quantify the number of invaded cells under a microscope.
Signaling Pathway
This compound has been shown to inhibit the invasion of hepatoma cells, and this effect is associated with the suppression of matrix metalloproteinase-9 (MMP-9) activity. While the precise signaling cascade for this compound is still under investigation, the anti-invasive mechanism of lucidenic acids, in general, is thought to involve the inactivation of the MAPK/ERK signaling pathway and the reduction of the binding activities of the transcription factors NF-κB and AP-1, which are key regulators of MMP-9 expression.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, weighing paper, pipette tips, and excess solutions, must be disposed of as cytotoxic waste.
Methodology:
-
Solid Waste: Collect all contaminated solid waste (gloves, gowns, shoe covers, etc.) in a designated, leak-proof, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, shatter-resistant container that is clearly labeled as "Cytotoxic Waste." Do not dispose of solutions containing this compound down the drain.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container for cytotoxic waste.
-
Final Disposal: Arrange for the disposal of all cytotoxic waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
By implementing these safety and logistical measures, your laboratory can confidently and responsibly advance research with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
